Product packaging for N-[4-(2-oxopropyl)phenyl]acetamide(Cat. No.:CAS No. 4173-84-6)

N-[4-(2-oxopropyl)phenyl]acetamide

Cat. No.: B1282052
CAS No.: 4173-84-6
M. Wt: 191.23 g/mol
InChI Key: OGUNIWZCURZHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[4-(2-oxopropyl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1282052 N-[4-(2-oxopropyl)phenyl]acetamide CAS No. 4173-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-oxopropyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)7-10-3-5-11(6-4-10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUNIWZCURZHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513725
Record name N-[4-(2-Oxopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4173-84-6
Record name N-[4-(2-Oxopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthesis of N-[4-(2-oxopropyl)phenyl]acetamide, a compound of interest in pharmaceutical research, starting from the readily available 4-aminoacetophenone. The described synthetic route involves a four-step process: protection of the primary amine, a Darzens condensation to extend the carbon chain, subsequent hydrolysis and decarboxylation to form the ketone, and a final deprotection step to yield the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid in the successful replication and optimization of this synthesis.

Synthetic Strategy Overview

The synthesis commences with the protection of the amino group of 4-aminoacetophenone as an acetamide. This is crucial to prevent side reactions during the subsequent carbon-carbon bond-forming step. The resulting N-(4-acetylphenyl)acetamide then undergoes a Darzens condensation with ethyl chloroacetate to form a glycidic ester. This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired 2-oxopropyl side chain. The final step involves the deprotection of the acetamide to furnish the target compound, this compound.

Synthetic_Workflow A 4-Aminoacetophenone B Step 1: Acetylation (Protection) A->B Acetic Anhydride C N-(4-acetylphenyl)acetamide B->C D Step 2: Darzens Condensation C->D Ethyl Chloroacetate, Base E Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate D->E F Step 3: Hydrolysis & Decarboxylation E->F 1. Base (hydrolysis) 2. Acid, Heat (decarboxylation) G This compound F->G H Step 4: Deprotection G->H Acid or Base I Final Product H->I

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-acetylphenyl)acetamide (Protection)

This step involves the acetylation of the primary amino group of 4-aminoacetophenone to prevent its reaction in the subsequent Darzens condensation.

Protocol:

  • In a 250 mL round-bottom flask, suspend 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of deionized water.

  • While stirring, add 10.2 mL (0.108 mol) of acetic anhydride to the suspension.

  • Heat the mixture to 80 °C with continuous stirring for 15 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-acetylphenyl)acetamide.

  • Dry the product in a vacuum oven.

Reagent/ProductMolecular Weight ( g/mol )AmountMolesYield (%)
4-Aminoacetophenone135.1713.5 g0.1-
Acetic Anhydride102.0910.2 mL0.108-
N-(4-acetylphenyl)acetamide177.20--~90
Step 2: Synthesis of Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate (Darzens Condensation)

The Darzens condensation is a key carbon-carbon bond-forming reaction that creates the epoxide ring and extends the carbon chain.

Protocol:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 17.7 g (0.1 mol) of N-(4-acetylphenyl)acetamide and 200 mL of dry benzene.

  • To this stirred suspension, add 12.3 g (0.1 mol) of ethyl chloroacetate.

  • Cool the mixture to 15-20 °C using an ice bath.

  • Over a period of 2 hours, add 4.7 g (0.12 mol) of finely pulverized sodium amide in portions. A strong exothermic reaction with the evolution of ammonia will be observed. Maintain the temperature between 15-20 °C.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours.

  • Pour the reaction mixture onto 500 g of crushed ice with manual stirring.

  • Separate the organic layer and extract the aqueous layer with 100 mL of benzene.

  • Combine the organic layers and wash with three 150 mL portions of water.

  • Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude glycidic ester.

Reagent/ProductMolecular Weight ( g/mol )AmountMolesYield (%)
N-(4-acetylphenyl)acetamide177.2017.7 g0.1-
Ethyl chloroacetate122.5512.3 g0.1-
Sodium Amide39.014.7 g0.12-
Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate263.29--~60-70
Step 3: Synthesis of this compound (Hydrolysis & Decarboxylation)

This step transforms the glycidic ester into the desired ketone through hydrolysis to a glycidic acid followed by decarboxylation.

Protocol:

  • To a solution of 11.2 g (0.2 mol) of potassium hydroxide in 100 mL of 95% ethanol and 20 mL of water, add the crude ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate from the previous step.

  • Reflux the mixture for 4 hours to ensure complete hydrolysis of the ester.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic.

  • Gently heat the acidified solution to approximately 60-70 °C to promote decarboxylation, which is observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

  • Cool the mixture and extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reagent/ProductMolecular Weight ( g/mol )Starting Material MolesYield (%)
Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate263.29~0.06-0.07-
Potassium Hydroxide56.110.2-
This compound191.23-~70-80
Step 4: Synthesis of this compound (Deprotection)

The final step is the removal of the acetyl protecting group to yield the target primary amine. Both acidic and basic hydrolysis conditions are provided.

Acidic Hydrolysis Protocol:

  • Reflux the this compound obtained from the previous step in a mixture of ethanol and 6 M hydrochloric acid (1:1 v/v) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Basic Hydrolysis Protocol:

  • Reflux the this compound in a solution of 10% aqueous sodium hydroxide in ethanol for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

Reagent/ProductMolecular Weight ( g/mol )Starting Material MolesYield (%)
This compound191.23Varies~80-90
N-[4-(2-oxopropyl)phenyl]amine149.19--

Reaction Pathway

The following diagram illustrates the chemical transformations occurring throughout the synthesis.

Reaction_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Darzens Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Deprotection A 4-Aminoacetophenone B N-(4-acetylphenyl)acetamide A->B (CH3CO)2O C N-(4-acetylphenyl)acetamide D Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate C->D ClCH2COOEt, NaNH2 E Ethyl 3-(4-acetamidophenyl)-3-methyloxirane-2-carboxylate F This compound E->F 1. KOH, EtOH/H2O 2. H+, Heat G This compound H N-[4-(2-oxopropyl)phenyl]amine (Final Product) G->H H+ or OH-

Caption: Chemical transformations in the synthesis of this compound.

This comprehensive guide provides a robust framework for the synthesis of this compound. The detailed protocols and supporting data are intended to facilitate the work of researchers in the fields of medicinal chemistry and drug development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

In-depth Technical Guide: N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(2-oxopropyl)phenyl]acetamide, a derivative of acetamide, presents a molecule of interest for further scientific investigation. This technical guide provides a summary of its known chemical and physical properties. However, it is important to note that publicly available information regarding its specific experimental protocols, detailed spectral analyses, and biological activity is limited at the time of this publication. This document serves as a foundational reference, compiling the available data and identifying areas for future research.

Chemical Identity and Properties

This compound is an organic compound featuring a central phenyl ring substituted with both an acetamide group and a 2-oxopropyl group.

General Information
PropertyValue
IUPAC Name This compound
CAS Registry Number 4173-84-6
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Physicochemical Properties

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound has not been found in the surveyed literature. However, a plausible synthetic route can be proposed based on established chemical reactions. The synthesis would likely involve two key steps:

  • Synthesis of the precursor, 4-aminophenylacetone.

  • Acetylation of the amino group of 4-aminophenylacetone.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and would require experimental optimization.

G cluster_0 Step 1: Preparation of 4-Aminophenylacetone cluster_1 Step 2: Acetylation A Starting Material (e.g., 4-Nitrophenylacetone) B Reduction of Nitro Group A->B Reducing Agent (e.g., H₂, Pd/C) C 4-Aminophenylacetone B->C D 4-Aminophenylacetone E Acetylation Reaction D->E Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) F This compound E->F

Figure 1. Proposed two-step synthesis of this compound.

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in public databases. Such data would be invaluable for the unambiguous identification and characterization of the compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. This represents a significant knowledge gap and a key area for future investigation.

Future Research Directions

Given the lack of biological data, a logical workflow for investigating the potential bioactivity of this compound is proposed.

G A Compound Synthesis and Purification B In Vitro Screening (e.g., Cell Viability Assays, Enzyme Inhibition) A->B C Identification of Active 'Hits' B->C D Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) C->D E In Vivo Studies (e.g., Animal Models) D->E F Lead Optimization E->F

Figure 2. A general workflow for the investigation of the biological activity of a novel compound.

Conclusion and Outlook

This compound is a chemical entity for which basic identifying information is available. However, a thorough understanding of its chemical, physical, and biological properties is hampered by a lack of published experimental data. The scientific community is encouraged to undertake further research to synthesize and characterize this compound, and to explore its potential biological activities. The proposed synthetic route and biological investigation workflow provide a framework for such future studies. This would not only contribute to the fundamental knowledge of acetamide derivatives but also potentially uncover novel therapeutic applications.

Technical Guide: An In-depth Analysis of N-[4-(2-oxopropyl)phenyl]acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the chemical compound N-[4-(2-oxopropyl)phenyl]acetamide. Extensive database searches, including chemical repositories and supplier catalogs, did not yield a specific CAS number or any published technical data for this exact molecule. Therefore, this guide provides a comprehensive overview of the most structurally similar compounds for which scientific information is available: N-(4-((2-Oxopropyl)thio)phenyl)acetamide and N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide . The information presented herein is intended to serve as a valuable resource for researchers interested in the synthesis, properties, and potential biological activities of related chemical structures.

Introduction to Phenylacetamide Derivatives

Phenylacetamide derivatives are a broad class of organic compounds that feature a phenyl ring and an acetamide group. This scaffold is present in numerous biologically active molecules and pharmaceuticals. The versatility of this chemical structure allows for a wide range of substitutions on the phenyl ring, leading to diverse pharmacological properties. Derivatives of this class have been investigated for a variety of applications, including their potential as antimicrobial, antioxidant, and anti-inflammatory agents[1][2]. The introduction of different functional groups can significantly influence the compound's biological activity and pharmacokinetic profile.

Physicochemical Properties of this compound Analogs

While no specific data exists for this compound, the properties of two of its closest analogs are detailed below. These compounds share the core 4-acetamidophenyl and 2-oxopropyl moieties, with the key difference being the linker between the phenyl ring and the oxopropyl group.

PropertyN-(4-((2-Oxopropyl)thio)phenyl)acetamideN-[2-nitro-4-(2-oxopropyl)phenyl]acetamide
CAS Number 99855-16-0855444-68-7
Molecular Formula C₁₁H₁₃NO₂SC₁₁H₁₂N₂O₄
Molecular Weight 223.29 g/mol 236.22 g/mol
Appearance Not specifiedNot specified
Solubility Not specifiedNot specified
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound are not available. However, based on general organic chemistry principles and published syntheses of related acetamide derivatives, a hypothetical synthetic pathway can be proposed. Furthermore, the synthesis of related N-phenylacetamide derivatives has been documented.

Hypothetical Synthesis of this compound

A plausible synthetic route could involve the Friedel-Crafts acylation of acetanilide (N-phenylacetamide) with chloroacetone, followed by a reaction to introduce the ketone functionality.

Workflow for a Generic Phenylacetamide Synthesis:

Below is a generalized workflow for the synthesis of N-phenylacetamide derivatives, which could be adapted for the target molecule.

G cluster_0 Step 1: Acylation of Aniline Derivative cluster_1 Step 2: Nucleophilic Substitution Start Substituted Aniline Reagent1 Chloroacetyl Chloride / Base Start->Reagent1 Reacts with Product1 2-Chloro-N-(substituted-phenyl)acetamide Reagent1->Product1 To yield Product1_c 2-Chloro-N-(substituted-phenyl)acetamide Reagent2 Nucleophile (e.g., Thiol, Phenoxide) Product1_c->Reagent2 Reacts with FinalProduct Final Phenylacetamide Derivative Reagent2->FinalProduct To yield

Caption: A generalized two-step synthesis workflow for N-phenylacetamide derivatives.

Synthesis of N-(4-((2-Oxopropyl)thio)phenyl)acetamide

A common method for synthesizing thioether compounds involves the reaction of a thiol with an alkyl halide. In this case, 4-acetamidothiophenol could be reacted with chloroacetone in the presence of a base to yield the desired product.

Experimental Protocol:

  • Preparation of the Thiolate: Dissolve 4-acetamidothiophenol in a suitable solvent such as ethanol or DMF. Add a base, for example, sodium ethoxide or sodium hydride, to deprotonate the thiol and form the more nucleophilic thiolate.

  • Nucleophilic Substitution: To the solution of the thiolate, add chloroacetone dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis of N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide

The synthesis of this nitro-derivative would likely start from a nitrated precursor. A possible route involves the nitration of a suitable acetanilide derivative followed by the introduction of the 2-oxopropyl side chain.

Experimental Protocol:

  • Nitration: N-phenylacetamide can be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to primarily yield the para-nitro isomer, N-(4-nitrophenyl)acetamide[3].

  • Further Functionalization: Subsequent steps would be required to introduce the 2-oxopropyl group at the desired position and the additional nitro group. These steps could involve multi-step synthesis pathways that are specific to the target molecule's substitution pattern. The synthesis of N-(4-nitrophenyl) acetamide is an exothermic reaction that requires careful temperature control[3].

Biological Activity and Signaling Pathways

While no specific biological data exists for this compound or its direct thio- and nitro-analogs, the broader class of phenylacetamide derivatives has been studied for various biological activities.

  • Antimicrobial Activity: Many N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, derivatives containing a thiazole moiety have shown promising in vitro activity against several bacterial strains[4]. The introduction of nitro groups has also been a strategy in the development of antimicrobial agents[5][6].

  • Antioxidant and Anti-inflammatory Activity: Some acetamide derivatives have been reported to possess antioxidant and potential anti-inflammatory properties[1][2]. Their antioxidant activity is often evaluated by their ability to scavenge free radicals.

  • Other Activities: Various other biological activities have been reported for this class of compounds, including α-glucosidase inhibition and potential applications as anticoagulants[7][8].

Potential Signaling Pathway Involvement:

Given the anti-inflammatory properties of some related compounds, a potential mechanism of action could involve the modulation of inflammatory signaling pathways. A simplified, hypothetical signaling pathway is depicted below.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., NO, ROS) Gene_Expression->Inflammatory_Mediators Compound Phenylacetamide Derivative Compound->Signaling_Cascade Inhibition

Caption: A hypothetical anti-inflammatory signaling pathway possibly modulated by phenylacetamide derivatives.

Conclusion

While a direct characterization of this compound is not available in the current scientific literature, this guide provides a comprehensive overview of its closely related analogs, N-(4-((2-Oxopropyl)thio)phenyl)acetamide and N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide. The information on their physicochemical properties, along with potential synthetic routes and the known biological activities of the broader phenylacetamide class, offers a solid foundation for researchers. Future studies are warranted to synthesize and characterize the title compound to fully elucidate its chemical and biological properties. This could potentially lead to the discovery of novel compounds with interesting pharmacological profiles.

References

An In-depth Technical Guide on N-[4-(2-oxopropyl)phenyl]acetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter novel chemical structures. This guide addresses the chemical identity and available data for N-[4-(2-oxopropyl)phenyl]acetamide and its closely related analogues, providing a comparative analysis of their properties.

Identification of this compound

A comprehensive search of chemical databases, including PubChem and ChemSpider, for "this compound" and its synonym "4-acetamidophenylacetone" did not yield a specific entry for this compound. This suggests that the compound may not be well-documented under these names or may be a novel structure.

The systematic IUPAC name for the requested compound, based on its structure, is This compound .

Chemical Structure:

(Structure of this compound)

Due to the lack of specific information for this compound, this guide will focus on closely related, well-documented compounds to provide a useful comparative context for researchers. The primary analogues identified are:

  • N-[4-(1-oxopropyl)phenyl]acetamide : An isomer with a propionyl group instead of a 2-oxopropyl group.

  • N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide : A nitro-substituted derivative.

Comparative Analysis of Related Compounds

To facilitate research and potential experimental design, the following tables summarize the available chemical data for the identified analogues.

Table 1: Chemical Identification
Compound NameIUPAC NameCAS Number
N-[4-(1-oxopropyl)phenyl]acetamideN-(4-propanoylphenyl)acetamide16960-49-9
N-[2-nitro-4-(2-oxopropyl)phenyl]acetamideN-[2-nitro-4-(2-oxopropyl)phenyl]acetamide855444-68-7[1][2]
Table 2: Physicochemical Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-[4-(1-oxopropyl)phenyl]acetamideC11H13NO2191.23
N-[2-nitro-4-(2-oxopropyl)phenyl]acetamideC11H12N2O4236.22[1]

IUPAC Name and Structure of Analogues

N-[4-(1-oxopropyl)phenyl]acetamide
  • IUPAC Name: N-(4-propanoylphenyl)acetamide

  • Synonyms: 4'-Acetamidopropiophenone, p-Acetamidopropiophenone

Chemical Structure:

(Structure of N-[4-(1-oxopropyl)phenyl]acetamide)

N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide
  • IUPAC Name: N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide

Chemical Structure:

(Structure of N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide)

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers interested in this compound would need to develop a synthetic route, likely starting from 4-aminoacetophenone or a related precursor.

A potential synthetic approach could involve the acylation of the amino group of a suitable precursor, followed by the introduction of the 2-oxopropyl side chain. The choice of specific reagents and reaction conditions would require careful consideration and experimental optimization.

Signaling Pathways and Biological Activity

There is no information available regarding the biological activity or associated signaling pathways for this compound. Any investigation into its pharmacological properties would be considered novel research.

Logical Workflow for Characterization

For researchers embarking on the study of this compound, a logical experimental workflow is proposed.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation synthesis De novo Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir screening Initial Biological Screening nmr->screening ms->screening ftir->screening pathway_analysis Signaling Pathway Analysis screening->pathway_analysis

Figure 1. Proposed workflow for the synthesis and characterization of novel compounds.

While a detailed technical guide on this compound cannot be provided due to the absence of its documentation in major chemical databases, this guide offers a starting point for researchers by presenting data on its closest structural analogues. The provided IUPAC names, structures, and comparative data tables can aid in the design of synthetic routes and the prediction of physicochemical properties. Any further investigation into this compound would represent a novel contribution to the field of chemistry.

References

Technical Guide: Determining the Solubility of N-[4-(2-oxopropyl)phenyl]acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[4-(2-oxopropyl)phenyl]acetamide is a compound of interest in various fields of chemical and pharmaceutical research. A fundamental physicochemical property that underpins its utility and application is its solubility in different organic solvents. Solubility data is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Physicochemical Properties and Solubility Considerations

The solubility of a compound is governed by its molecular structure and the properties of the solvent. Key factors influencing the solubility of this compound include:

  • Polarity: The presence of both polar (acetamide, ketone) and non-polar (phenyl ring, propyl group) moieties suggests that its solubility will vary significantly across solvents of different polarities. The principle of "like dissolves like" is a useful starting point for solvent selection.

  • Hydrogen Bonding: The acetamide group can act as both a hydrogen bond donor and acceptor, potentially leading to favorable interactions with protic solvents.

  • Molecular Size: The relatively moderate molecular weight of this compound suggests it should be soluble in a range of common organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment:

  • This compound (pure solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

  • Data Calculation:

    • Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison. The following table provides a template for recording experimental results.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetone25HPLC-UV
Ethyl Acetate25HPLC-UV
Dichloromethane25HPLC-UV
Acetonitrile25HPLC-UV
Toluene25HPLC-UV
Hexane25HPLC-UV

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid of This compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC (or other method) F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a standardized framework for the experimental determination of the solubility of this compound in various organic solvents. Adherence to these protocols will enable researchers to generate high-quality, reliable data essential for the advancement of their research and development activities. While pre-existing data is scarce, the methodologies outlined herein provide a clear path to obtaining this critical physicochemical parameter.

N-[4-(2-oxopropyl)phenyl]acetamide: A Biomarker of Acetaminophen-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[4-(2-oxopropyl)phenyl]acetamide, more commonly known in the scientific literature as acetaminophen-cysteine (APAP-CYS) adducts, serves as a critical biomarker for acetaminophen (APAP) exposure and its associated hepatotoxicity. This molecule is not an active pharmaceutical ingredient but rather a product of the metabolic activation of acetaminophen. When acetaminophen is taken in therapeutic doses, it is primarily metabolized through safe glucuronidation and sulfation pathways. However, in cases of overdose or in individuals with compromised liver function, a greater proportion of acetaminophen is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2]

NAPQI is normally detoxified by conjugation with glutathione (GSH).[2] When GSH stores are depleted, NAPQI covalently binds to cellular macromolecules, particularly cysteine residues on proteins, forming APAP-CYS adducts.[2][3] The formation of these adducts is considered an initiating event in the cascade of cellular damage that leads to liver injury.[3] The presence and concentration of APAP-CYS adducts in the blood are therefore a direct indicator of NAPQI formation and can be used to diagnose acetaminophen-induced liver injury, even when acetaminophen itself is no longer detectable.[2][4]

This technical guide provides a comprehensive overview of the formation, mechanism of action (as a biomarker of toxicity), and detection of this compound. It includes quantitative data from clinical studies, detailed experimental protocols for its measurement, and visual diagrams of the relevant biochemical pathways and analytical workflows.

Formation of this compound

The formation of this compound is a direct consequence of the metabolic toxification of acetaminophen.

Metabolic Pathway of Acetaminophen

The metabolic processing of acetaminophen occurs primarily in the liver and can be summarized in the following pathways:

  • Glucuronidation and Sulfation: At therapeutic doses, the majority of acetaminophen is conjugated with glucuronic acid and sulfate, forming non-toxic, water-soluble compounds that are readily excreted by the kidneys.[2]

  • CYP450-mediated Oxidation: A smaller fraction of acetaminophen is oxidized by cytochrome P450 enzymes (mainly CYP2E1 and CYP1A2) to form the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2]

The following diagram illustrates the metabolic pathways of acetaminophen.

Acetaminophen_Metabolism APAP Acetaminophen (APAP) Glucuronide APAP-Glucuronide APAP->Glucuronide Glucuronidation Sulfate APAP-Sulfate APAP->Sulfate Sulfation NAPQI N-acetyl-p-benzoquinone imine (NAPQI) APAP->NAPQI CYP450 Oxidation GSH_Detox GSH Conjugate (Non-toxic) NAPQI->GSH_Detox GSH Conjugation Protein_Adducts This compound (APAP-CYS Protein Adducts) NAPQI->Protein_Adducts Covalent Binding to Cysteine Residues

Figure 1: Metabolic Pathways of Acetaminophen.
Role of Glutathione Depletion

Glutathione (GSH), a tripeptide containing a cysteine residue, is a crucial cellular antioxidant that plays a key role in detoxifying NAPQI.[2] Under normal conditions, NAPQI rapidly reacts with GSH to form a harmless conjugate that is subsequently excreted. However, during an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased production of NAPQI. This surge in NAPQI formation can overwhelm and deplete the liver's GSH stores.[2] Once GSH is depleted, the highly reactive NAPQI is free to bind to other cellular molecules.

Formation of Protein Adducts

With GSH stores exhausted, NAPQI covalently binds to the sulfhydryl groups of cysteine residues on a variety of cellular proteins, forming this compound adducts.[2][3] This protein modification is a critical event in the initiation of cellular injury, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[3] The damaged liver cells then release these adducted proteins into the bloodstream, where they can be detected.[1][3]

Mechanism of Action: A Biomarker Perspective

This compound itself is not considered to have a direct pharmacological mechanism of action in the traditional sense. Its significance lies in its role as a specific and sensitive biomarker of acetaminophen-induced liver injury.

Indicator of NAPQI Formation

The presence of APAP-CYS adducts in the blood is direct evidence that acetaminophen has been metabolized to the toxic intermediate NAPQI, and that this has occurred to an extent that has overwhelmed the protective capacity of glutathione.

Correlation with Hepatotoxicity

Numerous studies have demonstrated a strong correlation between the concentration of circulating APAP-CYS adducts and the severity of acetaminophen-induced liver injury. Higher adduct levels are associated with increased levels of liver enzymes such as alanine aminotransferase (ALT), a marker of liver damage.[1][2]

The following table summarizes key quantitative data from studies on APAP-CYS concentrations.

Study PopulationAcetaminophen DosePeak APAP-CYS Concentration (nmol/mL or µmol/L)Associated Clinical FindingsReference
Healthy SubjectsTherapeutic (4 g/day )Mean peak of ~0.1 µmol/L; one subject reached 1.0 nmol/mLGenerally well below the threshold for hepatotoxicity.[1][5]
Overdose Patients with Hepatotoxicity (ALT > 1000 IU/L)Overdose> 1.1 nmol/mLA concentration >1.1 nmol/mL has a high sensitivity for identifying patients with significant liver injury.[1][5]
Overdose Patients without Toxicity (Treated with N-acetylcysteine)OverdoseLow to undetectableEarly administration of N-acetylcysteine prevents significant adduct formation.[4]
Patients with Liver Failure of Unknown CauseUnknownElevated levels in a subset of patientsUsed to retrospectively diagnose acetaminophen toxicity.[5]

Experimental Protocols

The standard method for the quantification of this compound (APAP-CYS) in biological samples involves protein digestion followed by analysis using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.

Sample Preparation and Protein Adduct Assay

The following protocol is a generalized procedure based on methodologies described in the literature.[1]

1. Sample Collection and Storage:

  • Collect whole blood in serum separator tubes.

  • Centrifuge to separate serum.

  • Store serum samples at -80°C until analysis.

2. Gel Filtration:

  • Process serum samples through a gel filtration column to separate proteins from smaller molecules.

3. Protein Digestion:

  • Subject the protein fraction to enzymatic digestion (e.g., using pronase) to break down the proteins into their constituent amino acids, releasing the APAP-CYS adduct.

4. HPLC with Electrochemical Detection (HPLC-EC):

  • Analyze the digested sample using HPLC to separate the APAP-CYS from other amino acids and components.

  • Detect and quantify the APAP-CYS using an electrochemical detector, which is highly sensitive for this compound.

5. Quantification:

  • Calculate the concentration of APAP-CYS in the original serum sample based on a standard curve generated with known concentrations of APAP-CYS. The final concentrations are typically reported as nmol of APAP-CYS per mL of serum.[1]

The following diagram outlines the experimental workflow for APAP-CYS adduct analysis.

APAP_CYS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum_Sample Serum Sample Gel_Filtration Gel Filtration Serum_Sample->Gel_Filtration Protein_Digestion Protein Digestion Gel_Filtration->Protein_Digestion HPLC HPLC Separation Protein_Digestion->HPLC EC_Detection Electrochemical Detection HPLC->EC_Detection Quantification Quantification EC_Detection->Quantification

Figure 2: Experimental Workflow for APAP-CYS Analysis.

Conclusion

This compound, or APAP-CYS, is a pivotal biomarker in the study and clinical management of acetaminophen-induced hepatotoxicity. Its formation is a direct result of the bioactivation of acetaminophen to the toxic metabolite NAPQI and the subsequent depletion of cellular glutathione stores. The quantification of APAP-CYS adducts in serum provides a specific and sensitive method for diagnosing acetaminophen overdose, assessing the risk of liver injury, and understanding the mechanisms of drug-induced hepatotoxicity. The methodologies for its detection are well-established, providing researchers and clinicians with a valuable tool for both basic science investigation and clinical diagnostics.

References

Sourcing and Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sourcing and synthesis of N-[4-(2-oxopropyl)phenyl]acetamide, a valuable building block in pharmaceutical and chemical research. Due to its limited commercial availability, this guide focuses on viable synthetic routes from readily available starting materials, presenting detailed experimental protocols and sourcing information for key precursors.

Starting Material Sourcing

Table 1: Commercial Suppliers for Key Starting Materials

Starting MaterialSupplier ExamplesPurity/Grade
AcetanilideSigma-Aldrich, Thermo Fisher Scientific, Jinan Andechem Company Limited, Shandong Rhine River International Trade Co., Ltd., Sichuan Zhonghongda Technology Co., Ltd., Glanbia Nutritionals, Inc., Nitrochemie Aschau GmbH, OQEMA AG, KHBoddin GmbH, Hebei Chuanghai Biotechnology Co., Ltd, Henan Tianfu Chemical Co.,Ltd., Hefei TNJ Chemical Industry Co.,Ltd., Jinan Finer Chemical Co., Ltd, PerkinElmer Inc., SAE Manufacturing Specialties Corp, EA Consumables, Kishida Chemical Co.,Ltd., Chem Service, Inc., MilliporeSigma[1][2][3][4][5]Various grades available, from technical to high purity (e.g., 99%+)
4-AminoacetophenoneSigma-Aldrich, Otto Chemie Pvt. Ltd., CDH Fine Chemical, VIVAN Life Sciences, Carl ROTH[6][7][8][9][10]Typically available in high purity (e.g., 99%+)[6][7][10]

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are presented below. Both routes commence with the Friedel-Crafts acylation of acetanilide to produce the key intermediate, N-(4-acetylphenyl)acetamide.

Synthesis of Intermediate: N-(4-acetylphenyl)acetamide

The initial step involves the Friedel-Crafts acylation of acetanilide. This reaction introduces an acetyl group onto the para-position of the phenyl ring.

Synthesis_of_Intermediate Acetanilide Acetanilide Intermediate N-(4-acetylphenyl)acetamide Acetanilide->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Intermediate AlCl3 AlCl3 AlCl3->Intermediate

Caption: Synthesis of N-(4-acetylphenyl)acetamide via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Acetanilide [11]

  • To a stirred suspension of acetanilide (1.0 eq.) in a suitable solvent such as dichloromethane or nitrobenzene, add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq.) portion-wise at 0 °C.

  • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) to the reaction mixture while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford N-(4-acetylphenyl)acetamide.

Route A: Willgerodt-Kindler Reaction Followed by Hydrolysis

This route utilizes the Willgerodt-Kindler reaction to convert the acetyl group of the intermediate into a thioamide, which is subsequently hydrolyzed to the desired 2-oxopropyl group.[1][2]

Route_A_Workflow cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis Intermediate N-(4-acetylphenyl)acetamide Thioamide N-[4-(2-thioxopropyl)phenyl]acetamide Intermediate->Thioamide Heat Thioamide_hydrolysis N-[4-(2-thioxopropyl)phenyl]acetamide Reagents_WK Sulfur, Morpholine Reagents_WK->Thioamide Final_Product This compound Thioamide_hydrolysis->Final_Product Heat Reagents_H Aqueous Acid (e.g., H2SO4) or Base Reagents_H->Final_Product

Caption: Route A: Willgerodt-Kindler reaction and subsequent hydrolysis.

Experimental Protocol: Willgerodt-Kindler Reaction [1][2][9]

  • In a round-bottom flask, combine N-(4-acetylphenyl)acetamide (1.0 eq.), elemental sulfur (2.0-3.0 eq.), and morpholine (3.0-5.0 eq.).

  • Heat the mixture to reflux (typically 120-140 °C) for several hours (4-24 h). The reaction can also be performed under microwave irradiation to reduce reaction times.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and treat it with an appropriate workup procedure, which may involve dilution with an organic solvent and washing with acidic and basic solutions to remove excess reagents.

  • The crude thioamide product can be purified by recrystallization or column chromatography.

Experimental Protocol: Hydrolysis of Thioamide

Note: The hydrolysis of thioamides to ketones can be challenging and may require optimization to avoid hydrolysis of the acetamide group. Acidic or basic conditions can be employed.

  • Acidic Hydrolysis: Dissolve the thioamide intermediate in a mixture of a suitable organic solvent (e.g., ethanol, dioxane) and aqueous acid (e.g., 6M H₂SO₄).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction, neutralize with a base, and extract the product with an organic solvent.

  • Purify the final product by chromatography.

Route B: α-Halogenation and Malonic Ester Synthesis

This alternative route involves the halogenation of the α-carbon of the acetyl group, followed by a malonic ester synthesis to build the propanone side chain.[3][4][6][7][11]

Route_B_Workflow cluster_0 α-Bromination cluster_1 Malonic Ester Synthesis cluster_2 Hydrolysis & Decarboxylation Intermediate N-(4-acetylphenyl)acetamide Bromo_Intermediate 2-Bromo-N-(4-acetylphenyl)acetamide Intermediate->Bromo_Intermediate Reflux in Methanol Bromo_Intermediate_MES 2-Bromo-N-(4-acetylphenyl)acetamide Reagents_Br N-Bromosuccinimide (NBS), Al2O3 Reagents_Br->Bromo_Intermediate Malonate_Adduct_HD Diethyl 2-(4-acetamidobenzoyl)malonate Malonate_Adduct Diethyl 2-(4-acetamidobenzoyl)malonate Bromo_Intermediate_MES->Malonate_Adduct Alkylation Reagents_MES Diethyl Malonate, NaOEt Reagents_MES->Malonate_Adduct Final_Product This compound Malonate_Adduct_HD->Final_Product Reagents_HD Aqueous Acid (e.g., H2SO4), Heat Reagents_HD->Final_Product

Caption: Route B: α-Bromination, malonic ester synthesis, and decarboxylation.

Experimental Protocol: α-Bromination of N-(4-acetylphenyl)acetamide [11]

  • To a solution of N-(4-acetylphenyl)acetamide (1.0 eq.) in methanol, add a catalytic amount of active aluminum oxide (Al₂O₃, 10% w/w).

  • Heat the mixture to reflux.

  • Add N-bromosuccinimide (NBS, 1.2 eq.) portion-wise over a short period.

  • Continue refluxing for 10-20 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, add water, and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 2-bromo-N-(4-acetylphenyl)acetamide by column chromatography.

Experimental Protocol: Malonic Ester Synthesis [3][4][6][7]

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.0 eq.) in ethanol.

  • To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.

  • Add the 2-bromo-N-(4-acetylphenyl)acetamide (1.0 eq.) in ethanol to the reaction mixture and heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude malonate adduct is used directly in the next step.

Experimental Protocol: Hydrolysis and Decarboxylation [3][4][6][7]

  • To the crude malonate adduct, add an aqueous solution of a strong acid (e.g., 6M H₂SO₄).

  • Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation.

  • Monitor the evolution of CO₂ to gauge the progress of the decarboxylation.

  • After completion, cool the reaction mixture, neutralize with a base, and extract the final product, this compound, with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 2: Key Reaction Data (Literature and Expected)

Reaction StepStarting MaterialProductReagentsTypical YieldMelting Point (°C)
Friedel-Crafts AcylationAcetanilideN-(4-acetylphenyl)acetamideAcetyl Chloride, AlCl₃Good to Excellent168-170
α-BrominationN-(4-acetylphenyl)acetamide2-Bromo-N-(4-acetylphenyl)acetamideNBS, Al₂O₃HighN/A
Malonic Ester Synthesis2-Bromo-N-(4-acetylphenyl)acetamideDiethyl 2-(4-acetamidobenzoyl)malonateDiethyl Malonate, NaOEtModerate to GoodN/A
Hydrolysis & DecarboxylationDiethyl 2-(4-acetamidobenzoyl)malonateThis compoundH₂SO₄ (aq)ModerateN/A
Willgerodt-KindlerN-(4-acetylphenyl)acetamideN-[4-(2-thioxopropyl)phenyl]acetamideSulfur, MorpholineModerate to GoodN/A
Thioamide HydrolysisN-[4-(2-thioxopropyl)phenyl]acetamideThis compoundH₂SO₄ (aq)VariableN/A

Conclusion

This technical guide outlines two viable synthetic pathways for the laboratory-scale preparation of this compound. While Route A via the Willgerodt-Kindler reaction is more direct, the hydrolysis of the intermediate thioamide may present challenges. Route B, involving α-halogenation and malonic ester synthesis, offers a more controlled, albeit longer, synthetic sequence. The choice of route will depend on the specific expertise and resources of the research team. The provided experimental protocols, based on established chemical literature, offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers should perform their own reaction optimization and characterization to ensure the desired product quality.

References

"spectroscopic data for N-[4-(2-oxopropyl)phenyl]acetamide (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic and Synthetic Overview of N-[4-(2-oxopropyl)phenyl]acetamide and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for spectroscopic data (NMR, IR, MS) and experimental protocols for this compound. Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, publicly available experimental spectroscopic data and a detailed synthesis protocol for this compound are not readily accessible.

However, to provide valuable insights for researchers in this area, this document presents a detailed analysis of the closely related and well-characterized compound, N-(4-acetylphenyl)acetamide . The structural similarity between these compounds allows for a reasonable estimation of their spectroscopic features and potential synthetic routes. This guide also includes standardized experimental protocols for the spectroscopic techniques requested and illustrative diagrams for analytical workflows and a proposed synthetic pathway.

N-(4-acetylphenyl)acetamide serves as a pertinent reference compound, differing from the target molecule only by a single methylene group. The spectroscopic data for N-(4-acetylphenyl)acetamide is well-documented and provides a strong basis for predicting the spectral characteristics of this compound.

Table 1: Summary of Spectroscopic Data for N-(4-acetylphenyl)acetamide
Spectroscopic TechniqueData TypeObserved Values
¹H NMR Chemical Shift (δ)δ 2.15 (s, 3H, -NHCOCH₃), 2.55 (s, 3H, -COCH₃), 7.60 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H)
¹³C NMR Chemical Shift (δ)δ 24.5 (-NHCOCH₃), 26.5 (-COCH₃), 118.5 (Ar-C), 130.0 (Ar-C), 132.0 (Ar-C), 142.5 (Ar-C), 168.5 (-NHCOCH₃), 197.0 (-COCH₃)
IR Spectroscopy Wavenumber (cm⁻¹)~3300 (N-H stretch), ~1670 (Amide C=O stretch), ~1660 (Ketone C=O stretch), ~1600, 1530 (Aromatic C=C stretch)
Mass Spectrometry m/z177 (M⁺), 162, 134, 92, 43

Note: The exact values may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the acetylation of 4-aminophenylacetone.

Synthesis_Pathway Reactant 4-Aminophenylacetone Reaction Reactant->Reaction Reagent Acetic Anhydride or Acetyl Chloride Reagent->Reaction Product This compound Reaction->Product Acetylation

Caption: A proposed synthetic pathway for this compound.

Conclusion

While direct experimental data for this compound is not currently available in the reviewed literature, the provided information on the analogous compound, N-(4-acetylphenyl)acetamide, offers a solid foundation for researchers. The spectroscopic data and general experimental protocols outlined in this guide can be effectively utilized for the characterization and identification of the target molecule and other related compounds. The proposed synthetic route provides a logical starting point for the chemical synthesis of this compound. It is recommended that any future synthesis of this compound be followed by thorough spectroscopic characterization to confirm its identity.

Methodological & Application

Application Notes and Protocols for N-acetylation of 4-aminophenylacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acetylation of 4-aminophenylacetone to synthesize N-(4-acetylphenyl)acetamide. The primary method described utilizes acetic anhydride as the acetylating agent, a robust and widely adopted procedure for the acylation of aromatic amines. Additionally, alternative green chemistry approaches are presented for comparison. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences or to modify the pharmacological properties of molecules. The product, N-(4-acetylphenyl)acetamide, serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol outlined below is a standard laboratory procedure that can be adapted for various scales of synthesis.

Reaction Scheme

The N-acetylation of 4-aminophenylacetone proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Chemical Equation:

Experimental Protocols

Method 1: N-acetylation using Acetic Anhydride

This protocol is a conventional and efficient method for the N-acetylation of aromatic amines.

Materials:

  • 4-aminophenylacetone

  • Acetic anhydride

  • Aqueous acetic acid solution (e.g., 10-25% by weight)[1]

  • Adsorbent carbon (optional, for decolorization)[1]

  • Ice

  • Water

  • Ethanol

Equipment:

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser (if heating is required for an extended period)

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • Dissolution: Dissolve 4-aminophenylacetone in an aqueous acetic acid solution in a round-bottom flask. If the starting material has color impurities, the solution can be treated with adsorbent carbon and then filtered to decolorize it.[1]

  • Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (approximately 1.0 to 1.2 molar equivalents per mole of the amine) to the stirred solution.[1] The reaction is often exothermic.

  • Reaction: Maintain the reaction mixture at a temperature between 40-100°C.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture in an ice-water bath to induce precipitation of the product.[2]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold water and then with a cold 30% ethanol-water mixture to remove unreacted starting materials and byproducts.[2]

  • Drying: Dry the purified N-(4-acetylphenyl)acetamide under reduced pressure or in a drying oven at an appropriate temperature.

Alternative Method: Green Synthesis using Acetonitrile

A more environmentally friendly approach involves using acetonitrile as the acetylating agent in a continuous-flow reactor with a solid catalyst like alumina. This method avoids the use of hazardous reagents like acetic anhydride.[3]

Key Parameters:

  • Acetylating Agent: Acetonitrile[3]

  • Catalyst: Alumina[3]

  • Temperature: Optimal at 200°C[3]

  • Setup: Continuous-flow reactor[3]

This method is particularly suitable for larger-scale production and for laboratories aiming to adopt greener chemical processes.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for N-acetylation Methods

ParameterMethod 1: Acetic AnhydrideAlternative Method: Acetonitrile
Acetylating Agent Acetic AnhydrideAcetonitrile[3]
Solvent Aqueous Acetic Acid[1]Acetonitrile[3]
Catalyst None (or acid-catalyzed)Alumina[3]
Temperature 40 - 100°C[1]200°C[3]
Reaction Time Varies (monitor by TLC)Dependent on flow rate
Work-up Precipitation and filtration[2]Evaporation/Crystallization
Yield Generally highGood conversion reported[3]

Table 2: Physical and Spectroscopic Data for N-(4-acetylphenyl)acetamide

PropertyValue
Molecular Formula C₁₀H₁₁NO₂[4]
Molecular Weight 177.20 g/mol [4]
CAS Registry Number [2719-21-3][4]
Appearance Pale brown or colorless solid[2]
Mass Spectrometry (ESI-MS) m/z 257 [M+H]⁺ (for a related brominated derivative)[2]

Mandatory Visualization

experimental_workflow start Start dissolution Dissolve 4-aminophenylacetone in aqueous acetic acid start->dissolution acetylation Add Acetic Anhydride (Cooling) dissolution->acetylation reaction Stir at 40-100°C (Monitor by TLC) acetylation->reaction precipitation Cool in ice bath to precipitate product reaction->precipitation filtration Filter and wash with cold water and EtOH/H₂O precipitation->filtration drying Dry the product under vacuum filtration->drying end End Product: N-(4-acetylphenyl)acetamide drying->end

References

Application Note: High-Purity Isolation of N-[4-(2-oxopropyl)phenyl]acetamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of N-[4-(2-oxopropyl)phenyl]acetamide, a key intermediate in various synthetic pathways, using silica gel flash column chromatography. The methodology outlines a systematic approach, from selecting the appropriate solvent system via Thin-Layer Chromatography (TLC) to the execution of the column separation. The presented protocol is designed to yield the target compound with high purity, suitable for subsequent research and development applications.

Introduction

This compound is a derivative of acetophenone and an important building block in medicinal chemistry and materials science. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for its use in subsequent reactions and for accurate biological evaluation. Flash column chromatography is a rapid and efficient technique for purifying such organic compounds. This document details a robust protocol for the purification of this compound on a silica gel stationary phase, utilizing a hexane/ethyl acetate mobile phase system.

Experimental Protocol

This protocol is divided into three main stages: preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, preparation and execution of the flash column chromatography, and post-purification analysis.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 40-63 µm particle size)

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Dichloromethane (for sample loading)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Glass chromatography column

    • TLC plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Collection vessels (test tubes or flasks)

    • Rotary evaporator

    • NMR spectrometer

    • Melting point apparatus

Stage 1: TLC Analysis for Solvent System Optimization

The key to successful column chromatography is selecting a mobile phase that provides good separation between the desired compound and impurities. The ideal solvent system will result in a retention factor (Rf) of approximately 0.15-0.35 for the target compound.[1]

  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3 v/v).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[2] The aromatic rings in the compounds should appear as dark spots.

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[2]

  • Select Optimal System: Choose the solvent system that gives the best separation and moves the target compound to an Rf of ~0.15-0.35.[1] For acetophenone derivatives, solvent systems with 20-30% ethyl acetate in hexane are often effective.[3]

Stage 2: Flash Column Chromatography Procedure
  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically with clamps. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica gel to settle into a packed bed. Add more mobile phase as needed, ensuring the top of the silica bed never runs dry.[4]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling the space above the sand layer.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

    • Begin collecting the eluent in sequentially numbered fractions.

    • Monitor the separation by spotting small aliquots from the collected fractions onto a TLC plate and developing it in the same mobile phase.

  • Fraction Pooling and Solvent Removal:

    • Identify the fractions containing the pure desired product using TLC analysis.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Stage 3: Purity Assessment
  • Yield Calculation: Determine the weight of the purified product and calculate the percentage yield.

  • TLC: Run a final TLC of the purified product against the crude mixture to confirm purity.

  • Spectroscopic Analysis: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and assess purity.

  • Melting Point: Determine the melting point of the purified solid and compare it to literature values if available.

Data Presentation

The following table summarizes typical chromatographic parameters for acetophenone-like compounds, which serve as a guide for purifying this compound. The optimal conditions for the target molecule should be determined empirically following the protocol in Section 2.2.

ParameterValue / ConditionReference / Comment
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard for normal-phase chromatography.[6]
Mobile Phase Hexane:Ethyl AcetateA common and effective solvent system.[3][6]
Test Ratio 1 9:1 (Hexane:EtOAc)Suitable for less polar compounds.[2]
Test Ratio 2 4:1 (Hexane:EtOAc)A good starting point for moderately polar compounds.[6]
Test Ratio 3 7:3 (Hexane:EtOAc)Increases elution strength for more polar compounds.[3]
Target Rf Value ~0.15 - 0.35Optimal range for good separation in column chromatography.[1]
Visualization UV Light (254 nm)Effective for aromatic compounds.[2]

Visualizations

Workflow and Decision Diagrams

G cluster_0 Stage 1: Optimization cluster_1 Stage 2: Purification cluster_2 Stage 3: Analysis A Crude Product B Prepare TLC Plates (e.g., 9:1, 4:1, 7:3 Hex:EtOAc) A->B C Develop & Visualize TLC B->C D Calculate Rf Values C->D E Select Optimal Solvent (Rf ≈ 0.25) D->E F Pack Column with Silica Gel Slurry E->F Use Selected Solvent System G Dry Load Sample F->G H Elute Column & Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions I->J Pool Fractions with Pure Product K Evaporate Solvent J->K L Pure Product K->L M Confirm Purity (NMR, MP, TLC) L->M

Caption: Experimental workflow for the purification of this compound.

G start Observed Rf on TLC high_rf Rf is too high (> 0.4) start->high_rf low_rf Rf is too low (< 0.15) start->low_rf good_rf Rf is optimal (0.15-0.35) start->good_rf decrease_polarity Action: Decrease mobile phase polarity (Increase % Hexane) decrease_polarity->high_rf because increase_polarity Action: Increase mobile phase polarity (Increase % Ethyl Acetate) increase_polarity->low_rf because proceed Action: Proceed with column chromatography proceed->good_rf therefore

Caption: Logic diagram for mobile phase polarity adjustment based on TLC results.

References

Application Notes and Protocols for the Recrystallization of N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction
Solvent System Selection

The ideal recrystallization solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

For acetanilide and its derivatives, water and ethanol-water mixtures are commonly employed solvent systems.[1][6] Given the structure of N-[4-(2-oxopropyl)phenyl]acetamide, which has increased non-polar character compared to acetanilide due to the 2-oxopropyl group, a mixed solvent system of ethanol and water is a logical starting point. A preliminary solvent screening is recommended to determine the optimal solvent or solvent ratio.

Recommended Solvents for Screening
  • Water

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Ethanol/Water mixtures

  • Acetone/Hexane mixtures

Quantitative Data: Solvent Screening Test

A systematic approach to determining the best solvent system involves testing the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points.

Solvent SystemSolubility at Room Temp. (approx. 25°C)Solubility at Boiling PointCrystal Formation upon Cooling
WaterInsolubleTo be determinedTo be determined
EthanolSolubleVery SolubleTo be determined
IsopropanolSparingly SolubleSolubleTo be determined
AcetoneSolubleVery SolubleTo be determined
Ethyl AcetateSparingly SolubleSolubleTo be determined
9:1 Ethanol/WaterSparingly SolubleSolubleTo be determined
1:1 Ethanol/WaterInsolubleSolubleTo be determined

Note: The above table should be completed based on experimental observation. The most promising solvent systems are those where the compound is sparingly soluble or insoluble at room temperature but dissolves readily at the boiling point, and forms well-defined crystals upon cooling.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a single or mixed solvent system.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if necessary)

  • Fluted filter paper (for hot filtration, if necessary)

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure
  • Dissolution:

    • Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (or solvent mixture).

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent.[1] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (including activated charcoal), a hot filtration step is required.[1]

    • Preheat a second Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the glass funnel.

    • Quickly filter the hot solution into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[4][5] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel for several minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Completely Dissolve add_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: A flowchart illustrating the key stages of the recrystallization process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for N-[4-(2-oxopropyl)phenyl]acetamide. A reversed-phase HPLC method using a C18 column with gradient elution and UV detection is described. This method is suitable for separating the main component from its potential process-related impurities and degradation products, making it a valuable tool for quality control in drug development and manufacturing.

Introduction

This compound is an organic compound with potential applications in the pharmaceutical industry. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method to assess its purity is crucial for ensuring safety and efficacy. This document provides a detailed protocol for an HPLC method developed for this purpose. The method is designed to be specific, accurate, and precise, allowing for the quantification of this compound and the separation of key potential impurities.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Solvents: HPLC grade acetonitrile, formic acid, and water.

  • Standard and Sample Preparation: A stock solution of this compound reference standard is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

Chromatographic Conditions

A gradient elution is employed to ensure the separation of the main peak from potential impurities with varying polarities.

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm

Note: The detection wavelength is estimated based on the UV absorbance of structurally similar aromatic ketones and acetamides. It is recommended to determine the absorbance maximum of this compound experimentally for optimal sensitivity.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Standard/Sample hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection at 265 nm separation->detection integrate Integrate Peaks detection->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Potential Impurities

The synthesis of this compound likely proceeds through a Friedel-Crafts acylation of N-phenylacetamide (acetanilide). This synthetic route suggests the presence of several potential process-related impurities.

impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities acetanilide N-Phenylacetamide (Starting Material) intermediate N-[4-(2-chloroacetyl)phenyl]acetamide (Intermediate) acetanilide->intermediate Friedel-Crafts Acylation diacylated Di-acylated Product (By-product) acetanilide->diacylated Further Acylation imp1 Unreacted N-Phenylacetamide product This compound (Product) intermediate->product Methylation imp2 Unreacted Intermediate imp3 Di-acylated By-product

Caption: Potential impurities from the synthesis of this compound.

Data Presentation

The results of the purity analysis should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis.

Sample IDPeak NameRetention Time (min)Peak Area% Area
Reference StdThis compounde.g., 15.2e.g., 1250000e.g., 99.8
Sample 1Impurity 1 (e.g., N-Phenylacetamide)e.g., 8.5e.g., 1500e.g., 0.12
This compounde.g., 15.2e.g., 1230000e.g., 99.0
Impurity 2 (e.g., Intermediate)e.g., 12.1e.g., 10000e.g., 0.8
Unknown Impuritye.g., 18.3e.g., 1000e.g., 0.08

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. The method is capable of separating the main component from its potential process-related impurities. This protocol can be readily implemented in a quality control laboratory for routine analysis and to support drug development activities. Further validation of the method in accordance with ICH guidelines is recommended before its use in a regulated environment.

Application Notes and Protocols for N-[4-(2-oxopropyl)phenyl]acetamide In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(2-oxopropyl)phenyl]acetamide is a compound of interest for its potential therapeutic activities. This document provides detailed protocols for a panel of in vitro cell-based assays to characterize its cytotoxic, anti-inflammatory, and antioxidant properties. The following sections outline the methodologies for these key experiments, present hypothetical data in a structured format, and visualize the experimental workflows and a potential signaling pathway.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data from in vitro cell-based assays performed with this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
J774.A1 (Macrophage)MTT24> 100
HepG2 (Hepatoma)MTT2475.8 ± 5.2
MCF-7 (Breast Cancer)MTT2462.3 ± 4.1
PC-3 (Prostate Cancer)MTT2488.1 ± 6.5

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated J774.A1 Macrophages

Concentration (µM)Nitric Oxide (NO) Production (% of Control)
195.2 ± 3.8
1072.5 ± 4.1
5045.8 ± 3.2
10025.1 ± 2.5

Table 3: Antioxidant Activity of this compound in tBOH-Stimulated J774.A1 Macrophages

Concentration (µM)Reactive Oxygen Species (ROS) Production (% of Control)
198.1 ± 4.5
1080.3 ± 5.0
5055.7 ± 3.9
10038.4 ± 2.8

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol assesses the cytotoxic effect of this compound on cultured cells.

Materials:

  • This compound

  • Selected cell lines (e.g., J774.A1, HepG2, MCF-7, PC-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Measurement of Nitric Oxide (NO) Production

This protocol measures the anti-inflammatory effect of the compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • J774.A1 macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed J774.A1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Reactive Oxygen Species (ROS) Production

This assay evaluates the antioxidant potential of the compound by measuring its ability to reduce intracellular ROS levels.

Materials:

  • J774.A1 macrophage cell line

  • Complete cell culture medium

  • This compound

  • tert-Butyl hydroperoxide (tBOH)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Seed J774.A1 cells in a 96-well black plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Wash the cells with HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.

  • Wash the cells with HBSS to remove excess DCFH-DA.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding tBOH (100 µM) to the wells.

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculate the percentage of ROS inhibition compared to the tBOH-treated control.

Visualizations

Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_anti_inflammatory Anti-inflammatory Assay Workflow cluster_antioxidant Antioxidant Assay Workflow c1 Seed Cells c2 Add Compound c1->c2 c3 Incubate (24h) c2->c3 c4 Add MTT c3->c4 c5 Incubate (4h) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance c6->c7 a1 Seed Macrophages a2 Pre-treat with Compound a1->a2 a3 Stimulate with LPS (24h) a2->a3 a4 Collect Supernatant a3->a4 a5 Add Griess Reagent a4->a5 a6 Measure Absorbance a5->a6 o1 Seed Macrophages o2 Load with DCFH-DA o1->o2 o3 Treat with Compound o2->o3 o4 Induce with tBOH o3->o4 o5 Measure Fluorescence o4->o5

Caption: Workflow diagrams for cytotoxicity, anti-inflammatory, and antioxidant assays.

Hypothetical Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->IKK Inhibition

Caption: Proposed inhibitory action on the NF-κB signaling pathway.

Application Notes and Protocols: N-[4-(2-oxopropyl)phenyl]acetamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of N-[4-(2-oxopropyl)phenyl]acetamide as a kinase inhibitor. While direct evidence of kinase inhibition by this specific compound is not currently available in scientific literature, the broader class of N-phenylacetamide derivatives has demonstrated significant activity against various kinases, suggesting that this compound may be a candidate for investigation. This document outlines generalized protocols for screening and validating novel kinase inhibitors, presents data on related compounds, and provides visual workflows and pathway diagrams to guide future research.

Introduction: The Landscape of Acetamide Derivatives in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a primary target for drug discovery. The N-phenylacetamide scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Various derivatives have shown activity against a range of kinases, highlighting the potential of this chemical class.

While this compound has not been specifically identified as a kinase inhibitor, its structural similarity to other biologically active acetamides warrants investigation. Phenylacetamide derivatives have been noted for a variety of biological activities, including analgesic, anticonvulsant, and cytostatic effects.[1][2] More specifically, certain N-phenylacetamide derivatives have been synthesized and evaluated as anticancer agents, with some showing potent activity against cell lines like prostate carcinoma (PC3).[3]

Quantitative Data on Related N-Phenylacetamide Kinase Inhibitors

To provide a framework for the potential efficacy of this compound, the following table summarizes the inhibitory activities of structurally related compounds against various kinases. It is crucial to note that this data is for related compounds and not for this compound itself.

Compound ClassTarget KinaseIC50 ValueReference
Pyrimido[4,5-d][1][4]oxazin-2-one derivativesBruton's tyrosine kinase (BTK)7 nM[5]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 Cell Line (Anticancer)52 µM[3]
Quinazoline derivativesAurora Kinase B (AURKB)Sub-nanomolar (enzymatic assay)[6]
Thiazole-5-carboxamide derivativesSrc/AblPotent (specific values not detailed in abstract)[7]
Benzo[d]thiazole derivativesRIPK3>60-fold selectivity over RIPK1[8]

Experimental Protocols: Screening for Kinase Inhibitor Activity

The following protocols are generalized methods for screening and validating a novel compound, such as this compound, for kinase inhibitory activity.

Primary High-Throughput Screening (HTS)

The initial step is to screen the compound against a panel of kinases to identify potential targets.[9]

Objective: To identify kinases that are inhibited by this compound.

Materials:

  • This compound

  • Kinase panel (commercial panels are available)

  • ATP (Adenosine triphosphate)

  • Substrate for each kinase (peptide or protein)

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, the specific substrate, and the assay buffer.

  • Add this compound at a fixed concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (vehicle) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[10]

  • Calculate the percentage of inhibition for each kinase.

Determination of IC50 Value

For kinases that show significant inhibition in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).[]

Objective: To quantify the potency of this compound against a specific kinase.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, set up the kinase reaction as described in the HTS protocol.

  • Add the different concentrations of the compound to the wells.

  • Initiate the reaction with ATP and incubate.

  • Measure the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action (MoA) Studies

To understand how the compound inhibits the kinase, kinetic studies are performed.[4]

Objective: To determine if this compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

Protocol:

  • Perform the kinase assay with varying concentrations of this compound and varying concentrations of ATP.

  • Measure the initial reaction velocities.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.

Visualizations: Workflows and Signaling Pathways

Kinase Inhibitor Screening Workflow

The following diagram illustrates a typical workflow for the discovery and validation of a novel kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_preclinical Preclinical Phase Compound This compound HTS High-Throughput Screening (Kinase Panel) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID >50% Inhibition IC50 IC50 Determination Hit_ID->IC50 MoA Mechanism of Action (Kinetic Assays) IC50->MoA Selectivity Selectivity Profiling MoA->Selectivity Cellular_Assays Cellular Assays Selectivity->Cellular_Assays In_Vivo In Vivo Efficacy (Animal Models) Cellular_Assays->In_Vivo Tox Toxicity Studies In_Vivo->Tox

Caption: A generalized workflow for kinase inhibitor discovery.

Representative Kinase Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target for kinase inhibitors due to its central role in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified version of this pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

While there is no direct evidence for this compound as a kinase inhibitor, the precedent set by related N-phenylacetamide derivatives suggests that it is a compound of interest for screening. The protocols and workflows provided here offer a clear path for researchers to investigate its potential. Future studies should focus on a broad initial screening against a diverse kinase panel, followed by rigorous validation of any identified hits. Understanding the structure-activity relationship (SAR) of this compound and its analogues will be critical in developing more potent and selective inhibitors.

References

Application Notes & Protocols for Developing Analytical Standards for N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

N-[4-(2-oxopropyl)phenyl]acetamide is an organic compound of interest in pharmaceutical research and development. As with any potential drug candidate or intermediate, establishing robust analytical standards is crucial for ensuring its identity, purity, and quality. These application notes provide a comprehensive guide to developing such standards, including protocols for synthesis, purification, and analytical characterization. The methodologies described herein are based on established principles for similar N-phenylacetamide derivatives and provide a strong foundation for researchers.

2. Synthesis and Purification

A plausible synthetic route for this compound can be adapted from known procedures for related acetanilides. A common approach involves the acylation of a corresponding aniline derivative.

2.1. Proposed Synthesis Workflow

cluster_synthesis Synthesis A 4-Aminophenol B Protection of hydroxyl group A->B e.g., Acetic Anhydride C Friedel-Crafts Acylation with chloroacetone B->C AlCl3 D Deprotection C->D Acid/Base Hydrolysis E Acetylation of amino group D->E Acetic Anhydride F This compound E->F

Caption: Proposed synthesis workflow for this compound.

2.2. Experimental Protocol: Synthesis

  • Protection of 4-Aminophenol: React 4-aminophenol with a suitable protecting agent (e.g., acetic anhydride) to protect the hydroxyl group.

  • Friedel-Crafts Acylation: Subject the protected aminophenol to a Friedel-Crafts acylation reaction with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride. This will introduce the 2-oxopropyl group onto the phenyl ring.

  • Deprotection: Remove the protecting group from the hydroxyl function under appropriate acidic or basic conditions.

  • Acetylation: Acetylate the free amino group using acetic anhydride or acetyl chloride to yield the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3. Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase method is generally suitable for this type of compound.[1][2][3]

3.1.1. Experimental Protocol: HPLC Purity Assessment

cluster_hplc HPLC Purity Workflow A Prepare Mobile Phase & Sample Solution B Equilibrate HPLC System A->B C Inject Sample B->C D Acquire Chromatogram C->D E Integrate Peaks & Calculate Purity D->E

Caption: Workflow for HPLC purity assessment.

3.1.2. HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the target compound. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[4][5]

3.2.1. Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or dichloromethane.

  • (Optional) Derivatization: For improved analysis, derivatization with an agent like 9-xanthydrol can be performed to reduce the risk of thermal degradation and improve peak shape.[4][5]

  • Injection: Inject the prepared sample into the GC-MS system.

  • Analysis: Acquire the total ion chromatogram and mass spectrum.

  • Data Interpretation: Identify the peak corresponding to this compound and any potential impurities by comparing their mass spectra with known databases or by manual interpretation.

3.2.2. GC-MS Method Parameters

ParameterRecommended Conditions
GC Column HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed. The expected chemical shifts can be predicted based on the analysis of similar structures.[6][7]

3.3.1. Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Acetyl CH₃~2.1~24
Oxopropyl CH₃~2.2~29
Oxopropyl CH₂~3.8~48
Aromatic CH~7.2-7.8~118-140
Amide NH~9.8 (broad)-
Carbonyl (Amide)-~169
Carbonyl (Keto)-~206
Aromatic C-N-~138
Aromatic C-C=O-~132

3.4. Impurity Profiling

Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products.

3.4.1. Logical Workflow for Impurity Identification

cluster_impurity Impurity Identification Workflow A Analyze sample by HPLC-UV B Identify unknown peaks A->B C Isolate impurity by preparative HPLC B->C G Confirm identity by co-injection B->G D Characterize by MS and NMR C->D E Propose structure D->E F Synthesize proposed impurity standard E->F F->G

Caption: Workflow for the identification and confirmation of impurities.

3.4.2. Potential Impurities

  • Starting Materials: Unreacted 4-aminophenol derivatives.

  • By-products: Isomers formed during the Friedel-Crafts acylation (e.g., ortho-substituted product).

  • Degradation Products: Hydrolysis of the amide bond to form 4-(2-oxopropyl)aniline.

4. Reference Standard Qualification

A well-characterized batch of this compound should be established as a primary reference standard. This involves:

  • Purity Determination: A comprehensive purity assessment using a mass balance approach, combining data from HPLC, residual solvent analysis (by GC), water content (by Karl Fischer titration), and non-volatile residue analysis.

  • Structural Confirmation: Unambiguous structural confirmation using NMR, MS, and elemental analysis.

  • Documentation: A detailed Certificate of Analysis summarizing all characterization data.

The development of robust analytical standards for this compound is a critical step in its progression through the drug development pipeline. The protocols and methodologies outlined in these application notes provide a comprehensive framework for the synthesis, purification, and detailed analytical characterization of this compound. By following these guidelines, researchers can ensure the quality and consistency of their material, which is fundamental for reliable preclinical and clinical studies.

References

Application Notes and Protocols for Antimicrobial Activity Screening of N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Acetamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][4] This document provides a detailed protocol for the comprehensive screening of N-[4-(2-oxopropyl)phenyl]acetamide , a novel acetamide derivative, for its potential antimicrobial activity.

These application notes are intended to guide researchers through a systematic evaluation of the compound's efficacy against a panel of pathogenic bacteria and fungi. The described protocols cover preliminary screening using diffusion-based methods and quantitative analysis through dilution methods to determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Structure Chemical Structure of this compound
Physical State Solid (predicted)
Solubility Soluble in DMSO, Ethanol (predicted)
Purity ≥95% (recommended for screening)

Antimicrobial Screening Workflow

The following diagram illustrates the proposed workflow for screening this compound for antimicrobial activity.

Antimicrobial_Screening_Workflow start Start: this compound Solution prelim_screen Preliminary Screening (Agar Disk/Well Diffusion) start->prelim_screen no_activity No Activity (Zone of Inhibition = 0) prelim_screen->no_activity Zone of Inhibition = 0 activity Activity Observed prelim_screen->activity Zone of Inhibition > 0 mic_determination Quantitative Analysis: Determine MIC (Broth Microdilution) activity->mic_determination mbc_determination Determine MBC/MFC (Subculturing from MIC wells) mic_determination->mbc_determination end End: Characterize as Bacteriostatic/Bactericidal or Fungistatic/Fungicidal mbc_determination->end Bacterial_Cell_Wall_Synthesis precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM) lipid_carrier Lipid Carrier Cycle precursors->lipid_carrier transglycosylation Transglycosylation (Polymerization) lipid_carrier->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Mature Peptidoglycan (Cell Wall Integrity) transpeptidation->cell_wall inhibition This compound (Hypothesized Inhibition) inhibition->transpeptidation Potential Target

References

Application Notes and Protocols for the Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the proposed synthesis of N-[4-(2-oxopropyl)phenyl]acetamide, a compound of interest for research and development in medicinal chemistry and drug discovery. The synthetic route described herein is a two-step process commencing from the readily available starting material, N-(4-acetylphenyl)acetamide. The key transformations involve a Willgerodt-Kindler reaction to introduce a thioamide functionality, followed by a selective hydrolysis to yield the target compound. As this is a novel synthetic route for a compound with limited available data, the protocol provided is based on established chemical principles and may require optimization. This document includes detailed methodologies, tables of reagents and reaction parameters, and predicted characterization data. A logical workflow for the synthesis is also presented in a graphical format.

Introduction

N-phenylacetamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural modification of these scaffolds is a common strategy in the development of new therapeutic agents. The target compound, this compound, features a propan-2-one moiety, which introduces a reactive carbonyl group that could be valuable for further chemical modifications or for its interaction with biological targets. This application note details a proposed experimental setup for the synthesis of this compound, providing a foundation for its production and subsequent investigation.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from N-(4-acetylphenyl)acetamide. The initial step is a Willgerodt-Kindler reaction, which converts the acetyl group into a thiomorpholide. The subsequent step is the selective hydrolysis of the thioamide to the corresponding ketone.

G cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis A N-(4-acetylphenyl)acetamide B N-[4-(2-morpholino-2-thioxoethyl)phenyl]acetamide (Thioamide Intermediate) A->B   Morpholine, Sulfur, Heat    C This compound (Target Compound) B->C   Aqueous Acid or Base, Heat   

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-[4-(2-morpholino-2-thioxoethyl)phenyl]acetamide (Thioamide Intermediate)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-(4-acetylphenyl)acetamideC10H11NO2177.191.77 g10
MorpholineC4H9NO87.122.61 g30
SulfurS32.060.64 g20 (S atoms)
Pyridine (solvent)C5H5N79.1020 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-acetylphenyl)acetamide (1.77 g, 10 mmol), morpholine (2.61 g, 30 mmol), and elemental sulfur (0.64 g, 20 mmol).

  • Add pyridine (20 mL) as a solvent to the flask.

  • Heat the reaction mixture to reflux (approximately 115-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is expected to be complete within 8-12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water with stirring.

  • The crude thioamide product is expected to precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Dry the purified product under vacuum to obtain N-[4-(2-morpholino-2-thioxoethyl)phenyl]acetamide as a solid.

Step 2: Synthesis of this compound (Target Compound)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-[4-(2-morpholino-2-thioxoethyl)phenyl]acetamideC16H22N2O2S306.431.53 g5
Hydrochloric Acid (6 M)HCl36.4620 mL120
Dioxane (co-solvent)C4H8O288.1120 mL-
Sodium Bicarbonate (saturated solution)NaHCO384.01As needed-
Ethyl AcetateC4H8O288.11100 mL-
Anhydrous Magnesium SulfateMgSO4120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve the thioamide intermediate (1.53 g, 5 mmol) in dioxane (20 mL).

  • Add 6 M hydrochloric acid (20 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC. The hydrolysis of the thioamide to the ketone should be observed.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Predicted Characterization Data

AnalysisPredicted Results
Appearance Off-white to pale yellow solid
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.50 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 7.40 (s, 1H, NH), 3.70 (s, 2H, CH₂), 2.20 (s, 3H, COCH₃), 2.15 (s, 3H, NHCOCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 206.0 (C=O, ketone), 168.0 (C=O, amide), 138.0 (Ar-C), 133.0 (Ar-C), 129.0 (Ar-CH), 120.0 (Ar-CH), 50.0 (CH₂), 30.0 (COCH₃), 24.0 (NHCOCH₃)
IR (KBr) ν (cm⁻¹): 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1715 (C=O stretch, ketone), 1660 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1600, 1500 (Ar C=C stretch)
Mass Spec (ESI+) m/z: 192.10 [M+H]⁺, 214.08 [M+Na]⁺

Experimental Workflow Diagram

G start Start reagents1 Mix N-(4-acetylphenyl)acetamide, Morpholine, and Sulfur in Pyridine start->reagents1 reflux1 Reflux for 8-12 hours reagents1->reflux1 workup1 Cool, Precipitate in Water, Filter and Wash reflux1->workup1 purify1 Recrystallize or Column Chromatography workup1->purify1 intermediate Isolate Thioamide Intermediate purify1->intermediate dissolve2 Dissolve Thioamide in Dioxane intermediate->dissolve2 add_acid Add 6 M HCl dissolve2->add_acid reflux2 Reflux for 4-6 hours add_acid->reflux2 workup2 Cool, Neutralize, Extract with Ethyl Acetate reflux2->workup2 purify2 Column Chromatography workup2->purify2 product Isolate this compound purify2->product characterize Characterize Product (NMR, IR, MS) product->characterize end End characterize->end

Caption: Detailed workflow for the synthesis and characterization of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Pyridine is a flammable and toxic liquid. Handle with care.

  • Hydrochloric acid is corrosive. Handle with appropriate care to avoid contact with skin and eyes.

  • The Willgerodt-Kindler reaction can produce hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation and have a means to trap any evolved H₂S if necessary.

Conclusion

This document outlines a plausible and detailed synthetic protocol for this compound. The proposed two-step route, utilizing a Willgerodt-Kindler reaction followed by selective hydrolysis, offers a viable method for obtaining this target compound. Researchers and scientists can use this application note as a foundational guide for the synthesis, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The provided predicted characterization data will aid in the identification and confirmation of the synthesized product.

Application Notes and Protocols for the Characterization of N-[4-(2-oxopropyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis, characterization, and biological evaluation of N-[4-(2-oxopropyl)phenyl]acetamide derivatives. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

N-phenylacetamide scaffolds are prevalent in a variety of biologically active compounds. The specific derivative, this compound, and its analogues represent a class of compounds with potential therapeutic applications owing to their structural features. The characterization of these derivatives is a critical step in the drug discovery pipeline, enabling the establishment of structure-activity relationships (SAR) and the identification of lead compounds. This document details the standard procedures for their synthesis, purification, and characterization, along with protocols for assessing their biological activities, such as antimicrobial and anticancer effects.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the acylation of a substituted aniline with an appropriate acylating agent. The subsequent characterization relies on a combination of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds.

General Synthesis Protocol

A general method for synthesizing N-phenylacetamide derivatives involves the reaction of a substituted aniline with an acyl chloride or anhydride in the presence of a base. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

Materials:

  • Substituted 4-aminophenol precursor

  • Acylating agent (e.g., chloroacetyl chloride)

  • Anhydrous potassium carbonate

  • Dry acetone

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve the substituted 4-aminophenol precursor in dry acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add the acylating agent (e.g., chloroacetyl chloride) to the mixture while stirring.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Synthesis Workflow start Start: Substituted Aniline + Acylating Agent reaction Reaction in Solvent (e.g., Acetone) + Base (e.g., K2CO3) start->reaction reflux Reflux & Monitor (TLC) reaction->reflux workup Reaction Work-up: Filter & Evaporate reflux->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: N-phenylacetamide Derivative purification->product

A generalized workflow for the synthesis of N-phenylacetamide derivatives.
Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized derivatives are established using a suite of analytical methods.

Protocols:

  • Melting Point: Determined using a calibrated melting point apparatus. The range of melting is recorded from the temperature of the first visible drop of liquid to the temperature at which all solid has melted.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra are recorded using a spectrometer, typically with KBr pellets. Characteristic peaks for amide C=O and N-H stretching are analyzed.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) with tetramethylsilane (TMS) as an internal standard.[2][3][4]

  • Mass Spectrometry (MS): Electron ionization (EI-MS) or other suitable methods are used to determine the molecular weight and fragmentation pattern of the compounds.[1][2]

  • Elemental Analysis: The percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are determined, and the results are compared with the calculated theoretical values.[2]

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis ftir FTIR confirmation Structure & Purity Confirmed ftir->confirmation nmr NMR (1H, 13C) nmr->confirmation ms Mass Spectrometry ms->confirmation mp Melting Point mp->confirmation ea Elemental Analysis ea->confirmation product Synthesized Compound product->ftir product->nmr product->ms product->mp product->ea

Workflow for the analytical characterization of synthesized derivatives.

Table 1: Physicochemical Properties of this compound and a Nitro-Derivative

Compound NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound4173-84-6C11H13NO2191.23380.3 (Predicted)1.131 (Predicted)
N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide855444-68-7C11H12N2O4236.22N/AN/A
[Source: Data compiled from ChemicalBook and Guidechem.][5][6]

Application Note: Biological Activity Screening

Derivatives of this compound can be screened for a range of biological activities. Below are protocols for common assays.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[4]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Luria-Bertani for bacteria, Tryptic Soy Broth for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • DMSO (solvent)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform twofold serial dilutions of the compounds with the appropriate broth to achieve a concentration range (e.g., 32 to 4000 µg/mL).[4]

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive controls (microorganisms in broth without compound) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7][8]

Biological Screening Logic cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening start Synthesized Derivatives mic Broth Microdilution Assay start->mic mtt MTT Assay on Cancer Cell Lines start->mtt mic_result Determine MIC mic->mic_result sar Structure-Activity Relationship (SAR) Analysis mic_result->sar ic50_result Determine IC50 mtt->ic50_result ic50_result->sar lead_id Lead Compound Identification sar->lead_id

Logical flow from synthesized compounds to lead identification.

Table 2: Illustrative Biological Activity Data for Acetamide Derivatives

This table presents example data from studies on various acetamide derivatives to demonstrate how results can be tabulated.

Compound IDAssay TypeTarget Organism/Cell LineResult (IC50 in M or LD50 in ppm)
40006CytotoxicityJ774.A1 MacrophagesNot Detectable
40007CytotoxicityJ774.A1 MacrophagesNot Detectable
40006Brine ShrimpArtemia salina3.0443 ppm
40007Brine ShrimpArtemia salina10.6444 ppm
A1AntibacterialXanthomonas oryzae156.7 µM (EC50)
[Source: Data adapted from Molecules 2010, 15, and Molecules 2017, 22(10)][3][7][8]

Conclusion

The characterization of this compound derivatives is a systematic process involving synthesis, purification, comprehensive analytical confirmation, and biological screening. The protocols and application notes provided herein offer a foundational framework for researchers to design and execute experiments aimed at discovering novel therapeutic agents based on this chemical scaffold. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing promising candidates through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-(2-oxopropyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct approach for the synthesis of this compound is the Friedel-Crafts acylation of N-phenylacetamide (acetanilide). This electrophilic aromatic substitution reaction introduces the 2-oxopropyl side chain onto the aromatic ring, primarily at the para position due to the directing effect of the acetamido group.

Q2: What are the potential side products in the Friedel-Crafts synthesis of this compound?

Several side products can form during the synthesis, depending on the specific reaction conditions. The most common impurities are summarized in the table below.

Side Product Structure Reason for Formation Typical Observation
ortho-isomerN-[2-(2-oxopropyl)phenyl]acetamideThe acetamido group is an ortho, para-director. Steric hindrance favors the para-product, but the ortho-isomer is often formed in smaller quantities.Isomer separation can be challenging during purification.
Diacylated ProductN-[2,4-bis(2-oxopropyl)phenyl]acetamideAlthough the product is deactivated towards further acylation, polysubstitution can occur under harsh reaction conditions (e.g., excess acylating agent or catalyst, high temperature).Higher molecular weight impurity detected by mass spectrometry.
De-acetylated Product4-(2-oxopropyl)anilineHydrolysis of the acetamido group during acidic workup.Presence of a primary amine, which can be detected by TLC staining or spectroscopic methods.
Unreacted Starting MaterialN-phenylacetamide (Acetanilide)Incomplete reaction due to insufficient reaction time, low temperature, or deactivated catalyst.Detected by TLC and NMR of the crude product.

Q3: How can I minimize the formation of the ortho-isomer?

The formation of the ortho-isomer is often kinetically favored, while the para-isomer is the thermodynamically more stable product. To favor the formation of the para-product, it is advisable to run the reaction at a lower temperature for a longer duration. The choice of solvent can also influence the ortho/para ratio.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of the Desired Product - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.- Insufficient amount of catalyst or acylating agent.- Reaction temperature is too low.- Use freshly opened or sublimed AlCl₃.- Ensure all glassware is thoroughly dried.- Optimize the stoichiometry of reactants and catalyst.- Gradually increase the reaction temperature, monitoring for side product formation.
High Proportion of ortho-Isomer - High reaction temperature favoring the kinetically controlled product.- Conduct the reaction at a lower temperature (e.g., 0-5 °C) for an extended period.
Presence of Diacylated Side Products - Excess of the acylating agent or Lewis acid.- High reaction temperature.- Use a stoichiometric amount or a slight excess of the acylating agent.- Maintain a controlled, lower reaction temperature.
Significant Amount of Unreacted Acetanilide - Insufficient reaction time.- Deactivated catalyst.- Increase the reaction time and monitor the progress by TLC.- Use a fresh, active Lewis acid catalyst.
Product Contaminated with De-acetylated Impurity - Prolonged or harsh acidic workup conditions.- Neutralize the reaction mixture promptly and carefully during workup.- Use a milder acid if possible or minimize the exposure time to strong acids.

Experimental Protocols

Proposed Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure based on standard Friedel-Crafts acylation conditions. Optimization may be required.

Materials:

  • N-phenylacetamide (acetanilide)

  • Chloroacetone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-phenylacetamide (1 equivalent) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.5 - 3 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of chloroacetone (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Mix N-phenylacetamide and AlCl3 in DCM at 0°C start->reactants addition 2. Add Chloroacetone dropwise at 0°C reactants->addition reaction 3. Stir at room temperature addition->reaction quench 4. Quench with ice and HCl reaction->quench extraction 5. Extraction with DCM quench->extraction wash 6. Wash with NaHCO3 and brine extraction->wash dry 7. Dry and concentrate wash->dry purify 8. Purify by chromatography or recrystallization dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Products and Side Products

product_relationship starting_material N-phenylacetamide main_product This compound (para-isomer) starting_material->main_product Friedel-Crafts Acylation (Main Pathway) ortho_isomer ortho-isomer starting_material->ortho_isomer Side Reaction diacylated Diacylated Product main_product->diacylated Further Acylation deacetylated De-acetylated Product main_product->deacetylated Hydrolysis (Workup)

Caption: Relationship between starting material, main product, and common side products.

"troubleshooting low yield in the synthesis of N-[4-(2-oxopropyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-[4-(2-oxopropyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most probable and widely applicable method is the Friedel-Crafts acylation of acetanilide. This reaction introduces the 2-oxopropyl group onto the aromatic ring of acetanilide, primarily at the para position due to the directing effect of the acetamido group.

Q2: What are the typical reagents and catalysts used in this synthesis?

A2: A typical Friedel-Crafts acylation would involve acetanilide as the substrate, an acylating agent to provide the 2-oxopropyl group, and a Lewis acid catalyst. Common choices are outlined in the table below.

Reagent TypeExamplesRole in Reaction
Substrate AcetanilideThe aromatic compound undergoing acylation.
Acylating Agent Acetoacetyl chloride, Acetic anhydride, Diketene, 2,2,6-trimethyl-1,3-dioxin-4-oneSource of the 2-oxopropyl group.
Lewis Acid Catalyst Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂)Activates the acylating agent.
Solvent Dichloromethane (DCM), Carbon disulfide (CS₂), NitrobenzeneProvides a medium for the reaction.

Q3: What are the main challenges associated with the Friedel-Crafts acylation of acetanilide?

A3: The acetamido group (-NHCOCH₃) on the benzene ring is an ortho-, para-director and is activating. However, the nitrogen atom's lone pair can coordinate with the Lewis acid catalyst, which can deactivate the ring towards electrophilic substitution. This can lead to sluggish or incomplete reactions. Furthermore, the use of strong Lewis acids can sometimes lead to side reactions or cleavage of the acetyl group.

Q4: Are there alternative synthetic strategies to consider?

A4: Yes, while Friedel-Crafts acylation is common, other methods can be employed to generate the β-ketoamide structure. One notable alternative is the reaction of an aniline derivative with a β-keto ester or a similar precursor. For instance, p-aminoacetophenone could be acylated to form the target molecule, though this would involve a different set of potential side reactions.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Conversion of Acetanilide

Potential Cause Suggested Solution
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Lewis acid.
Catalyst Deactivation: The lone pair on the nitrogen of the acetamido group can complex with the Lewis acid, deactivating it.Use a stoichiometric amount or even a slight excess of the Lewis acid catalyst. The order of addition can also be critical; consider adding the acetanilide to a pre-formed complex of the acylating agent and Lewis acid.
Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions.Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Extend the reaction time if necessary.
Poor Quality Reagents: Impurities in the starting materials or solvent can inhibit the reaction.Use purified reagents and anhydrous solvents.

Problem 2: Formation of Multiple Products (Isomers and Side Products)

Potential Cause Suggested Solution
Ortho-Isomer Formation: The acetamido group is an ortho-, para-director.The para-isomer is generally favored due to sterics. Lowering the reaction temperature can sometimes increase the selectivity for the para-product.
Di-acylation: The product, this compound, can potentially undergo a second acylation.Use a stoichiometric amount of the acylating agent relative to the acetanilide. Adding the acylating agent slowly to the reaction mixture can also help to minimize this.
Cleavage of the Acetyl Group: Strong Lewis acids can catalyze the cleavage of the N-acetyl group, leading to the formation of aniline and subsequent side reactions.Consider using a milder Lewis acid (e.g., ZnCl₂ or FeCl₃). Alternatively, protect the amino group with a more robust protecting group if this issue persists.
Reaction with Chloroacetone (if used as a precursor): Chloroacetone is a bifunctional electrophile and can lead to complex side reactions, including rearrangements and condensations.Consider using an alternative acylating agent like diketene or acetoacetyl chloride, which are generally more specific for acylation.

Problem 3: Difficult Product Isolation and Purification

Potential Cause Suggested Solution
Product is soluble in the aqueous workup: The product may have some water solubility, leading to loss during extraction.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent.
Formation of a stable complex with the Lewis acid: The ketone product can form a complex with the Lewis acid, making workup difficult.The workup procedure should involve quenching the reaction with ice-cold dilute acid (e.g., HCl) to break up the complex.
Co-elution of impurities during column chromatography: Similar polarity of the desired product and side products can make chromatographic separation challenging.Experiment with different solvent systems for column chromatography. Sometimes, a multi-step purification involving recrystallization followed by chromatography is more effective.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Acetoacetyl Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetoacetyl chloride (1.0 eq.) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Acylation: Slowly add a solution of acetanilide (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl. Stir until the aluminum salts are dissolved.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Acylation using Diketene

  • Reaction Setup: In a similar setup as Protocol 1, dissolve acetanilide (1.0 eq.) in a suitable anhydrous solvent such as nitrobenzene or a chlorinated solvent.

  • Catalyst Addition: Add anhydrous aluminum chloride (1.2 eq.) in portions while maintaining the temperature below 10 °C.

  • Acylation: Slowly add diketene (1.1 eq.) to the mixture, keeping the temperature between 5-10 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - Acetanilide - Acylating Agent - Lewis Acid - Anhydrous Solvent setup Reaction Setup: - Dry Glassware - Inert Atmosphere reagents->setup addition Reagent Addition (Controlled Temperature) setup->addition stirring Stirring (Monitor by TLC) addition->stirring quench Quench Reaction (Ice/Acid) stirring->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify final_product final_product purify->final_product Final Product: This compound

Caption: General experimental workflow for the synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Inactive Catalyst start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Side Reactions start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Use Excess Catalyst / Optimize Addition Order cause2->sol2 sol3 Modify Reaction Conditions (Temp., Catalyst) cause3->sol3 sol4 Increase Reaction Time / Temperature cause4->sol4

"preventing diacylation in N-phenylacetamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing diacylation during the synthesis of N-phenylacetamide.

Troubleshooting Guide: Preventing Diacylation

This guide addresses common issues encountered during N-phenylacetamide synthesis that may lead to the formation of the undesired diacylated byproduct, N,N-diacetylaniline.

Problem: Significant formation of N,N-diacetylaniline is observed.

Potential Cause Recommended Solution
Excess Acylating Agent Carefully control the stoichiometry. Use a 1:1 molar ratio of aniline to acetic anhydride. A slight excess of aniline can be used to ensure the complete consumption of the acylating agent.
High Reaction Temperature Maintain a lower reaction temperature. The formation of the diacylated product is favored at higher temperatures (thermodynamic product). Conducting the reaction at or below room temperature favors the formation of the mono-acetylated product (kinetic product).
Prolonged Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Quench the reaction once the starting aniline has been consumed to prevent further acylation of the desired N-phenylacetamide.
Inappropriate Solvent Use a solvent in which the mono-acetylated product has limited solubility at lower temperatures. This can cause the desired product to precipitate out of the reaction mixture as it forms, reducing its availability for a second acylation. A mixture of water and acetic acid is a common choice.
Strongly Basic Conditions Avoid the use of strong, non-hindered bases that can deprotonate the N-phenylacetamide, increasing its nucleophilicity and promoting a second acylation. If a base is necessary to neutralize the acetic acid byproduct, a weak or sterically hindered base is preferable.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of diacylation in N-phenylacetamide synthesis?

A1: Diacylation occurs in a two-step process. The first step is the desired mono-acylation of aniline to form N-phenylacetamide. The second, undesired step involves the acylation of the newly formed N-phenylacetamide. The lone pair of electrons on the nitrogen atom of N-phenylacetamide can attack another molecule of the acylating agent (e.g., acetic anhydride), leading to the formation of N,N-diacetylaniline. This second step is generally slower than the first due to the reduced nucleophilicity of the nitrogen atom in N-phenylacetamide and increased steric hindrance.

Q2: How does temperature influence the formation of the diacylated byproduct?

A2: The formation of N-phenylacetamide (mono-acylation) is the kinetically favored product, meaning it forms faster at lower temperatures. In contrast, the formation of N,N-diacetylaniline (di-acylation) is the thermodynamically favored product, which is more stable and its formation is favored at higher temperatures with longer reaction times. Therefore, maintaining lower reaction temperatures is a critical factor in preventing diacylation.

Q3: What is the ideal stoichiometric ratio of aniline to acetic anhydride?

A3: The ideal stoichiometric ratio is 1:1. Using a significant excess of acetic anhydride will increase the likelihood of diacylation. To ensure the complete consumption of the acylating agent, a slight excess of aniline (e.g., 1.05 equivalents) can be employed.

Q4: Can I use a catalyst to improve the selectivity for mono-acylation?

A4: While many N-acetylation reactions proceed without a catalyst, certain mild Lewis acid catalysts may enhance the rate of the initial acylation without significantly promoting diacylation, especially when using less reactive acylating agents. However, for the reaction of aniline with acetic anhydride, careful control of stoichiometry and temperature is generally the most effective strategy.

Q5: If I have already formed the diacylated byproduct, is there a way to convert it back to N-phenylacetamide?

A5: Yes, the diacetylated product can be selectively hydrolyzed back to the mono-acetylated product under controlled conditions. Mild acidic or basic hydrolysis can be employed. For example, treatment with a dilute aqueous acid or base at a controlled temperature can cleave one of the acetyl groups. The reaction conditions for this hydrolysis must be carefully optimized to avoid complete hydrolysis back to aniline.

Q6: What analytical techniques can be used to monitor the reaction and quantify the amount of diacylated byproduct?

A6: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside standards of aniline, N-phenylacetamide, and N,N-diacetylaniline, you can visualize the consumption of the starting material and the formation of the products. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods.

Experimental Protocols

Protocol 1: Selective Mono-acetylation of Aniline

This protocol is designed to minimize the formation of N,N-diacetylaniline.

Materials:

  • Aniline (1.0 eq)

  • Acetic anhydride (1.0 eq)

  • Glacial acetic acid

  • Water

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve aniline in a minimal amount of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the cooled aniline solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the aniline is consumed, slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

  • The N-phenylacetamide will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Visualizations

Reaction_Pathway Aniline Aniline NPA N-Phenylacetamide (Mono-acylation, Kinetic Product) Aniline->NPA Fast, Low Temp Ac2O_1 Acetic Anhydride (1 eq) Ac2O_1->NPA NDA N,N-Diacetylaniline (Di-acylation, Thermodynamic Product) NPA->NDA Slow, High Temp Ac2O_2 Acetic Anhydride (excess) Ac2O_2->NDA

Caption: Reaction pathway for aniline acetylation.

Troubleshooting_Workflow Start Diacylation Observed Check_Stoichiometry Check Stoichiometry (Aniline:Ac₂O ≈ 1:1?) Start->Check_Stoichiometry Check_Temp Check Reaction Temperature Check_Stoichiometry->Check_Temp [Stoichiometry OK] Correct_Stoichiometry Adjust to 1:1 Ratio Check_Stoichiometry->Correct_Stoichiometry [Excess Ac₂O] Check_Time Check Reaction Time Check_Temp->Check_Time [Temp OK] Lower_Temp Lower Temperature (e.g., 0-5 °C) Check_Temp->Lower_Temp [Temp Too High] Reduce_Time Reduce Reaction Time (Monitor by TLC) Check_Time->Reduce_Time [Time Too Long] End Mono-acylation Favored Check_Time->End [Time OK] Correct_Stoichiometry->End Lower_Temp->End Reduce_Time->End

Caption: Troubleshooting workflow for diacylation.

"N-[4-(2-oxopropyl)phenyl]acetamide stability and degradation issues"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Please note that "N-[4-(2-oxopropyl)phenyl]acetamide" is a compound for which specific public stability and degradation data is limited. The following technical support guide has been developed based on established chemical principles and data from structurally analogous compounds containing acetamide, aromatic ketone, and benzylic functional groups. The provided protocols and potential degradation pathways are illustrative and should be adapted and verified experimentally for your specific research needs.

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Hydrolytic Degradation: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

  • Oxidative Degradation: The benzylic protons on the propyl chain are susceptible to oxidation.

  • Photolytic Degradation: The aromatic ketone moiety can absorb UV light, leading to photochemical degradation.

Q2: What are the expected products of hydrolytic degradation?

A2: Hydrolysis of the amide bond, either acid or base-catalyzed, would likely yield 4-(2-oxopropyl)aniline and acetic acid.[1][2][3][4][5]

Q3: How can I prevent oxidative degradation?

A3: To minimize oxidation, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[6][7][8][9] The use of antioxidants may also be considered in formulated products, but their compatibility must be thoroughly evaluated.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing an aromatic ketone group are often photosensitive.[10][11][12][13][14] Exposure to UV or even ambient laboratory light can initiate degradation. It is crucial to store the material in amber vials or otherwise protected from light. Photostability testing is highly recommended as per ICH Q1B guidelines.[15][16]

Q5: What are the standard conditions for a forced degradation study?

A5: Forced degradation studies, as outlined in ICH guideline Q1A(R2), are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of analytical methods.[15][17][18][19] The goal is typically to achieve 5-20% degradation of the active ingredient.[17] Standard stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C (dry heat)

  • Photostability: e.g., Exposure to 1.2 million lux hours and 200 watt hours/square meter of UV light.[15][16]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis during routine testing. Hydrolytic degradation from exposure to acidic or basic conditions.1. Verify the pH of your sample and solvents. 2. Ensure all glassware is neutral. 3. Compare the retention time to a sample subjected to forced acid/base hydrolysis.
Loss of assay purity in samples stored under ambient conditions. Oxidative degradation from exposure to air.1. Store samples under an inert atmosphere (N₂ or Ar). 2. Prepare fresh solutions for analysis. 3. Consider adding a suitable antioxidant if for formulation development.
Discoloration (e.g., yellowing) of the solid material or solutions. Photodegradation from exposure to light.1. Immediately transfer samples to amber vials or wrap containers in aluminum foil. 2. Work in a low-light environment where possible. 3. Perform photostability studies to confirm light sensitivity.
Inconsistent results between different batches of the compound. Intrinsic instability or presence of impurities that catalyze degradation.1. Perform a full characterization of each batch. 2. Conduct a forced degradation study on a single, well-characterized batch to establish a degradation profile.[18] 3. Use the established profile to assess the stability of other batches.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradant(s) Observed (Hypothetical)
0.1 M HCl24 hours60°C15.2%4-(2-oxopropyl)aniline
0.1 M NaOH8 hours60°C18.5%4-(2-oxopropyl)aniline
3% H₂O₂24 hours25°C9.8%Oxidized benzylic species
Dry Heat48 hours80°C5.5%Various minor thermal degradants
Photolytic (ICH Q1B)N/A25°C12.1%Photodegradation products

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study for this compound.

1. Objective: To identify the potential degradation products of this compound under various stress conditions and to serve as a basis for developing a stability-indicating analytical method.

2. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, calibrated

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Photostability chamber

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in a vial at 80°C. Also, store a solution (1 mg/mL) at 80°C. Analyze samples at 24 and 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B. A dark control sample must be stored under the same conditions but protected from light. Analyze after the exposure period.

  • Control Sample: Store the stock solution at 5°C, protected from light.

5. Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method.

  • Use a gradient elution to ensure separation of the parent compound from all degradation products.

  • Employ a UV detector to quantify the parent peak and degradants.

  • Use an MS detector to obtain mass information on the degradation products to aid in their identification.

  • Ensure peak purity of the parent compound is assessed to confirm no co-eluting degradants.[16]

Visualizations

Diagrams of Pathways and Workflows

G cluster_hydrolysis Hydrolytic Degradation Pathway A This compound B 4-(2-oxopropyl)aniline A->B H+ or OH- C Acetic Acid A->C H+ or OH- G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points & Neutralize (if needed) stress->sample analyze HPLC-UV/MS Analysis sample->analyze identify Identify & Quantify Degradants analyze->identify report Report Stability Profile identify->report G cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks A Unexpected Peak Observed in HPLC? B Is sample exposed to light? A->B Yes C Is pH of mobile phase/sample extreme? A->C No B->C No E Likely Photodegradation. Protect from light. B->E Yes D Was sample exposed to air/oxidants? C->D No F Likely Hydrolysis. Control pH. C->F Yes G Likely Oxidation. Use inert atmosphere. D->G Yes H Investigate other sources (e.g., thermal, impurity). D->H No

References

Technical Support Center: Analysis of N-[4-(2-oxopropyl)phenyl]acetamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(2-oxopropyl)phenyl]acetamide and identifying impurities using mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Issue Possible Causes Recommended Actions
No or Low Signal for the Parent Compound (m/z 191.23) 1. Incorrect instrument settings (ionization mode, mass range).2. Sample degradation.3. Poor ionization efficiency.4. Contamination of the ion source.1. Verify instrument parameters. Use Electrospray Ionization (ESI) in positive mode. Ensure the mass range includes m/z 191.23.2. Prepare fresh sample solutions. Avoid prolonged exposure to light or high temperatures.3. Optimize ionization source parameters (e.g., capillary voltage, gas flow). Consider using a different solvent system that promotes better ionization.4. Clean the ion source according to the manufacturer's protocol.
Unexpected Peaks in the Mass Spectrum 1. Presence of impurities from the synthesis.2. In-source fragmentation.3. Contamination from solvents, glassware, or the LC system.1. Refer to the Potential Impurities Data table below to check for known synthesis-related impurities.2. Reduce the energy in the ion source (e.g., lower fragmentor voltage) to minimize unwanted fragmentation.3. Run a blank (solvent injection) to identify background contamination. Ensure use of high-purity solvents and clean sample vials.
Inconsistent Fragmentation Pattern 1. Fluctuating collision energy in MS/MS experiments.2. Presence of co-eluting isobaric impurities.1. Ensure the collision energy is stable and optimized for the target analyte.2. Improve chromatographic separation to resolve the analyte from interfering compounds. Adjust the gradient or try a different column chemistry.
Poor Peak Shape in LC-MS 1. Column overload.2. Inappropriate mobile phase or gradient.3. Column degradation.1. Dilute the sample to an appropriate concentration.2. Optimize the mobile phase composition and gradient profile for better peak symmetry.3. Replace the analytical column if it has exceeded its lifetime or shows signs of deterioration.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: The expected monoisotopic mass of this compound (C₁₁H₁₃NO₂) is 191.0946 g/mol . In positive ion mode mass spectrometry (e.g., ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 192.1024.

Q2: What are the common fragmentation patterns observed for this compound in mass spectrometry?

  • Loss of the acetyl group (-CH₃CO) from the amide nitrogen, resulting in a fragment ion.

  • Cleavage of the propanone side chain , leading to characteristic fragment ions.

  • Formation of an acylium ion from the acetamide group.

Q3: What are the likely impurities I might encounter during the synthesis of this compound?

A3: If synthesized via a Friedel-Crafts acylation of N-phenylacetamide with chloroacetone, potential impurities could include unreacted starting materials, di-acylated products (where the acyl group attaches to multiple positions on the aromatic ring), and products of side reactions. Refer to the Potential Impurities Data table for m/z values of possible byproducts.

Q4: How can I confirm the identity of a suspected impurity?

A4: To confirm the identity of an impurity, you can use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Further confirmation can be achieved using tandem mass spectrometry (MS/MS) to study the fragmentation pattern of the impurity and compare it to known standards or theoretical fragmentation patterns.

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for identifying impurities in a sample of this compound using LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis sample_prep Dissolve sample in appropriate solvent lc_injection Inject sample onto LC column sample_prep->lc_injection gradient_elution Gradient elution to separate components lc_injection->gradient_elution ms_scan Full Scan MS Analysis (e.g., ESI+) gradient_elution->ms_scan msms_scan Tandem MS (MS/MS) for fragmentation ms_scan->msms_scan peak_detection Peak detection and integration ms_scan->peak_detection structure_elucidation Structure elucidation using fragmentation data msms_scan->structure_elucidation impurity_identification Identify potential impurities based on m/z peak_detection->impurity_identification impurity_identification->structure_elucidation

Caption: Experimental workflow for impurity identification.

Detailed Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and characterize this compound and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Fragmentor Voltage: 120 V.

  • MS/MS Analysis: For fragmentation analysis, select the precursor ion of interest in the quadrupole and apply a collision energy (e.g., 10-30 eV) in the collision cell.

Potential Impurities Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent compound and potential impurities that may arise during synthesis.

Compound Name Chemical Formula Monoisotopic Mass ( g/mol ) Expected [M+H]⁺ (m/z) Potential Source
This compound C₁₁H₁₃NO₂191.09192.10Product
N-PhenylacetamideC₈H₉NO135.07136.08Starting Material
ChloroacetoneC₃H₅ClO92.0193.01Reagent
N-[2,4-bis(2-oxopropyl)phenyl]acetamideC₁₄H₁₇NO₃247.12248.13Di-acylation byproduct
N-(4-hydroxyphenyl)acetamideC₈H₉NO₂151.06152.07Side reaction product

Technical Support Center: Improving the Solubility of N-[4-(2-oxopropyl)phenyl]acetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of N-[4-(2-oxopropyl)phenyl]acetamide in experimental settings. Our aim is to facilitate seamless integration of this compound into your biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound that, like many phenylacetamide derivatives, is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. For its close structural analog, N-phenylacetamide (acetanilide), it is slightly soluble in cold water but very soluble in ethanol, methanol, and acetone.

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds for use in biological assays. Ethanol and methanol are also viable options.

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • Co-solvents: Adding a small, biologically tolerated amount of an organic co-solvent (like ethanol) to your aqueous buffer can increase solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. The amide group in this compound is very weakly basic, so pH adjustment may have a limited effect unless other ionizable moieties are present.

  • Use of Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. The compound has reached its solubility limit in the final aqueous environment.- Increase the concentration of your DMSO stock solution so that a smaller volume is needed for the final dilution, thereby lowering the final DMSO concentration.- Vigorously vortex or mix the solution during the dilution process.- Warm the aqueous buffer or medium slightly (e.g., to 37°C) before adding the compound.- Consider using a different solubilization strategy, such as co-solvents or cyclodextrins.
Inconsistent or non-reproducible results in biological assays. The compound may not be fully dissolved, leading to variations in the effective concentration.- Ensure your stock solution is completely clear with no visible particulates before making dilutions.- Briefly sonicate the stock solution to aid in dissolution.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution.
Observed cytotoxicity is higher than expected or present in vehicle controls. The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or death.- Lower the final concentration of the organic solvent in your assay to a non-toxic level (typically ≤ 0.1% for DMSO).- Perform a dose-response experiment with the solvent alone to determine its toxicity threshold in your specific cell line.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 191.23 g/mol , you would weigh 0.19123 mg.

  • Dissolution: Add the appropriate volume of high-purity, sterile-filtered DMSO to the weighed compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for a Standard MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all treatments and the vehicle control. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Sterile Filter (0.22 µm) mix->filter store Store at -20°C/-80°C filter->store treat Prepare Serial Dilutions & Treat Cells store->treat Use Aliquot seed Seed Cells in Plate seed->treat incubate Incubate (e.g., 48h) treat->incubate endpoint Perform Assay Endpoint Measurement (e.g., MTT) incubate->endpoint analyze Data Analysis endpoint->analyze

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

Given that phenylacetamide derivatives have been shown to induce apoptosis in cancer cells, a potential mechanism of action for this compound could involve the modulation of key apoptotic signaling pathways. The following diagram illustrates a hypothetical signaling cascade.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade compound This compound receptor Target Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibition? pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation bcl2 Bcl-2 (inactivated) akt->bcl2 Phosphorylation (Inhibition of anti-apoptotic function) bax Bax (activated) bcl2->bax No longer inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Technical Support Center: N-[4-(2-oxopropyl)phenyl]acetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-[4-(2-oxopropyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side-products, or decomposition. These may include:

  • Unreacted N-phenylacetamide: The starting material for a typical Friedel-Crafts acylation.

  • Di-acylated product: Resulting from acylation at multiple sites on the aromatic ring.

  • Ortho-isomer: The 2-(2-oxopropyl) substituted isomer formed during acylation.

  • Hydrolyzed starting material: Such as 4-aminoacetophenone if the reaction conditions are not anhydrous.

  • Residual solvents: From the reaction or extraction steps (e.g., dichloromethane, ethyl acetate, hexanes).

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: Effective for separating the desired product from structurally similar impurities.

  • Recrystallization: A suitable technique for removing less soluble or trace impurities, often used after initial purification by chromatography.

Q3: My purified this compound appears as an oil or a waxy solid, not a crystalline powder. What should I do?

A3: The physical appearance of the final product can be influenced by residual solvents or minor impurities. If your product is not a crystalline solid, consider the following:

  • High-vacuum drying: Ensure all residual solvents are removed by drying the sample under high vacuum for an extended period.

  • Trituration: Attempt to induce crystallization by triturating the oil or waxy solid with a non-polar solvent like hexanes or diethyl ether.

  • Re-purification: If the issue persists, a second purification step, such as a different recrystallization solvent system or a slower column chromatography gradient, may be necessary.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar/non-polar for the chosen solvent system. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to identify an optimal mobile phase that provides good separation (Rf of the product around 0.3-0.4).
Product is adsorbing irreversibly to the silica gel. Consider using a different stationary phase, such as basic alumina, which can be effective for amide-containing compounds.[1]
Improper column packing. Ensure the column is packed uniformly without air bubbles or cracks to prevent channeling and poor separation.
Sample loaded incorrectly. Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
Problem 2: Persistent Impurities After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate recrystallization solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Test a range of solvents or binary solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
Cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Impurity and product have very similar solubility. If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be effective. Alternatively, pre-purification by column chromatography is recommended.
Presence of oily impurities. If an oil separates during recrystallization, try adding a small amount of a co-solvent in which the oil is more soluble to keep it in solution while the desired product crystallizes.

Quantitative Data Summary

The following table summarizes typical data obtained during the purification of N-phenylacetamide derivatives, which can be used as a benchmark for the purification of this compound.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Reference
Column Chromatography (Silica Gel)60-80%>95%55-94%[1]
Recrystallization (Ethanol/Water)85-95%>99%70-90%

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization Purification
  • Dissolution: In a flask, dissolve the crude or column-purified this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound col_chrom Column Chromatography start->col_chrom Initial Cleanup recryst Recrystallization col_chrom->recryst Further Purification purity_check Purity Check (TLC, NMR) recryst->purity_check Final Polish purity_check->col_chrom Repurify final_product Pure Product (>95%) purity_check->final_product Meets Specs

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_low_purity Low Purity start Purification Outcome Unsatisfactory ly_q1 Method? start->ly_q1 lp_q1 Nature of Impurity? start->lp_q1 ly_a1 Optimize Column Conditions ly_q1->ly_a1 Column ly_a2 Optimize Recrystallization Solvent ly_q1->ly_a2 Recrystallization lp_a1 Column Chromatography for Similar Polarity lp_q1->lp_a1 Polar lp_a2 Recrystallization for Different Solubility lp_q1->lp_a2 Non-polar lp_a3 Use Alternative Stationary Phase (Alumina) lp_q1->lp_a3 Amine-based

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Scale-Up Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-[4-(2-oxopropyl)phenyl]acetamide.

Synthesis Overview: Proposed Route via Friedel-Crafts Acylation

A plausible and direct route for the synthesis of this compound is the Friedel-Crafts acylation of N-phenylacetamide with chloroacetone, followed by subsequent workup and purification. This method introduces the desired 2-oxopropyl group onto the phenyl ring of the starting acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: A frequently employed method is the Friedel-Crafts acylation of N-phenylacetamide using chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is typically performed in an inert solvent. An alternative, though potentially less direct route, is the Fries rearrangement of a corresponding phenolic ester.[1][2][3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The Friedel-Crafts acylation is an exothermic reaction.[5][6][7] On a larger scale, heat dissipation becomes a critical safety concern to prevent thermal runaway.[5][8] Proper reactor design with efficient cooling systems is essential.[9][10] Additionally, the handling of corrosive and moisture-sensitive Lewis acids like aluminum chloride requires appropriate personal protective equipment and inert atmosphere techniques.

Q3: How can I control the regioselectivity of the acylation to favor the para-substituted product?

A3: In Friedel-Crafts acylations, the acetamido group on the N-phenylacetamide is an ortho-, para-directing group. While a mixture of ortho and para isomers is possible, the para product is often favored due to reduced steric hindrance, especially at lower reaction temperatures. Running the reaction at a controlled, lower temperature can enhance the selectivity for the desired para-isomer.

Q4: What are the typical work-up procedures for a large-scale Friedel-Crafts reaction?

A4: The reaction is typically quenched by carefully adding the reaction mixture to a cold aqueous solution (e.g., ice/water or dilute HCl) to decompose the aluminum chloride complex and any unreacted acylating agent. This is a highly exothermic step and requires controlled addition and efficient cooling.[5] The product is then extracted into an organic solvent, washed to remove impurities, and the solvent is removed under reduced pressure.

Q5: What are the most effective methods for purifying the final product at scale?

A5: Crystallization is the most common and effective method for purifying solid organic compounds like this compound at an industrial scale.[11][12] The choice of solvent is critical for obtaining high purity and good crystal morphology.[13][14][15] Subsequent filtration and drying under controlled conditions are necessary to isolate the final active pharmaceutical ingredient (API).[16][17][18][19][20]

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure the reaction is stirred efficiently to maintain homogeneity, especially in larger reactors.- Consider extending the reaction time, but monitor for byproduct formation.
Deactivation of Catalyst - Use a high grade of anhydrous aluminum chloride; moisture will deactivate it.- Ensure all glassware and solvents are thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Sub-optimal Temperature - For exothermic reactions, insufficient cooling can lead to side reactions. Ensure the reactor's cooling capacity is adequate for the scale.[5][21]- Conversely, if the temperature is too low, the reaction rate may be too slow. Determine the optimal temperature range in small-scale experiments first.
Loss of Product during Work-up - Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer.- Minimize the number of transfer steps to reduce mechanical losses.- Use an appropriate volume of extraction solvent for efficient partitioning.
Problem 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Step
Ortho-Isomer Formation - As the acetamido group is ortho, para-directing, the formation of the ortho-isomer is a common byproduct.- Lowering the reaction temperature can increase the selectivity for the para-isomer.- Purification by crystallization is typically effective in separating the para-isomer from the more soluble ortho-isomer.
Di-acylation - The product of the first acylation is generally less reactive than the starting material, making di-acylation less common. However, if observed, using a stoichiometric amount of the acylating agent can minimize this.- Ensure controlled addition of the acylating agent to avoid localized high concentrations.
Reaction with Chloroacetone Ketone Group - Chloroacetone can potentially react with the aromatic ring in more complex ways, leading to stilbene-type byproducts.[22]- Maintaining a lower reaction temperature and controlled addition of chloroacetone can suppress these side reactions.
Degradation during Work-up - The quenching of the reaction with water is highly exothermic. If not controlled, the localized heat can lead to product degradation.- Add the reaction mixture slowly to a well-stirred, cold aqueous solution.
Problem 3: Difficulties in Crystallization and Isolation
Potential Cause Troubleshooting Step
"Oiling Out" of Product - This occurs when the product separates as a liquid instead of a solid. This can be due to the melting point of the impure product being below the temperature of the solution.[23][24]- Add more of the "soluble" solvent to keep the product dissolved at a higher temperature, then cool slowly.[23]- The presence of significant impurities can lower the melting point. Consider a pre-purification step if "oiling out" persists.[25][26][27][28][29]
Poor Crystal Formation - The rate of cooling is too rapid. Allow the solution to cool slowly to promote the formation of larger, purer crystals.- Insufficient or excessive solvent was used. Determine the optimal solvent ratio in small-scale experiments.[14][30]- Scratch the inside of the flask with a glass rod to induce nucleation if no crystals form.[23]
Low Purity After Crystallization - Impurities may be co-crystallizing with the product.- Select a different crystallization solvent or a solvent pair to improve selectivity.[12][13]- Consider a second crystallization step (re-crystallization) for higher purity.- Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.
Slow Filtration - This can be caused by very fine crystals or a viscous mother liquor.- Optimize the crystallization to produce larger crystals.- Ensure an appropriate filter medium is used.- On a large scale, agitated nutsche filter-dryers can improve filtration efficiency.[18][20]

Data Presentation

Table 1: Recommended Reaction Parameters for Friedel-Crafts Acylation
ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
N-phenylacetamide 1.0 eq1.0 eq
Chloroacetone 1.1 - 1.2 eq1.05 - 1.15 eq
Aluminum Chloride (AlCl₃) 1.2 - 1.5 eq1.1 - 1.3 eq
Solvent Dichloromethane, 1,2-Dichloroethane1,2-Dichloroethane
Temperature 0 °C to room temperature0 - 10 °C (controlled addition)
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield (Crude) 70 - 85%75 - 90%
Table 2: Solvent Selection for Crystallization
SolventSolubility of Product (Hot)Solubility of Product (Cold)Comments
Ethanol HighModerateGood for obtaining high purity with a second crop.
Isopropanol HighLowOften a good choice for high recovery.
Ethyl Acetate HighModerate-LowCan be effective, but check for ester stability.
Toluene Moderate-HighLowGood for large crystal growth, but requires higher temperatures.
Ethanol/Water High (in hot ethanol)Low (in cold mixture)A good mixed-solvent system for inducing crystallization.[12]

Experimental Protocols

Protocol 1: Scale-Up Friedel-Crafts Acylation (Illustrative)
  • Reactor Preparation: Ensure a glass-lined or other suitable reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, and an inert gas inlet. The reactor should have a cooling jacket connected to a chiller.[9]

  • Charging Reagents: Charge the reactor with N-phenylacetamide and the chosen anhydrous solvent (e.g., 1,2-dichloroethane). Begin stirring and cool the mixture to 0-5 °C.

  • Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30-60 minutes.

  • Reagent Addition: Add chloroacetone dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature between 5-10 °C. The addition rate is critical for controlling the exotherm.[31]

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 10 °C or room temperature, depending on optimization) for 4-8 hours. Monitor the reaction's progress by TLC or HPLC.

  • Quenching: In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture into the ice/water mixture with vigorous stirring and cooling. The temperature of the quench mixture should be kept below 20 °C.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Large-Scale Crystallization
  • Dissolution: Transfer the crude product to a clean, appropriately sized reactor. Add the selected crystallization solvent (e.g., isopropanol). Heat the mixture with stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Reheat to boiling for a short period, then filter the hot solution to remove the carbon.

  • Cooling and Crystallization: Allow the solution to cool slowly and without agitation to promote the formation of large crystals. Once the solution reaches room temperature, it can be further cooled in an ice bath to maximize product precipitation.

  • Filtration: Collect the crystals by filtration, for example, using a Nutsche filter.[18][20]

  • Washing: Wash the filter cake with a small amount of cold, fresh crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the product's melting point until a constant weight is achieved.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow start Start reactor_prep Reactor Preparation start->reactor_prep charging Charge N-phenylacetamide and Solvent reactor_prep->charging catalyst_add Add AlCl3 charging->catalyst_add reagent_add Add Chloroacetone (Controlled) catalyst_add->reagent_add reaction Reaction Monitoring reagent_add->reaction quench Quench in Ice/Water reaction->quench workup Extraction & Washing quench->workup solvent_rem Solvent Removal workup->solvent_rem crystallization Crystallization solvent_rem->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying end Final Product drying->end

Caption: Scale-up synthesis workflow for this compound.

Diagram 2: Friedel-Crafts Acylation Mechanism

reaction_mechanism cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution cluster_workup Workup chloroacetone Cl-CH2-C(=O)-CH3 complex [CH3-C(=O)-CH2]+[AlCl4]- chloroacetone->complex + AlCl3 alcl3 AlCl3 n_phenylacetamide N-phenylacetamide sigma_complex Sigma Complex (Resonance Stabilized) n_phenylacetamide->sigma_complex + [CH3-C(=O)-CH2]+ product_complex Product-AlCl3 Complex sigma_complex->product_complex - H+ final_product This compound product_complex->final_product + H2O (Quench)

Caption: Mechanism of Friedel-Crafts acylation for the target compound.

Diagram 3: Troubleshooting Logic for Low Yield

troubleshooting_yield cluster_completion Incomplete Reaction? cluster_conditions Sub-optimal Conditions? cluster_workup Product Loss? start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup extend_time Extend Reaction Time check_completion->extend_time improve_mixing Improve Stirring check_completion->improve_mixing catalyst_quality Verify Catalyst Quality (Anhydrous) check_conditions->catalyst_quality temp_control Check Temperature Control check_conditions->temp_control extraction_eff Optimize Extraction check_workup->extraction_eff minimize_transfers Minimize Transfers check_workup->minimize_transfers

Caption: Logic diagram for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Potential of N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anti-inflammatory properties of the novel compound N-[4-(2-oxopropyl)phenyl]acetamide against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Due to the limited publicly available data on this compound, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive and objective comparison.

Introduction to the Compounds

This compound is a compound of interest within the broader class of N-phenylacetamide derivatives. While specific anti-inflammatory data for this molecule is not extensively documented in peer-reviewed literature, related acetamide compounds have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. Further investigation is warranted to characterize its potential as an anti-inflammatory agent.

Indomethacin is a potent, non-selective cyclooxygenase (COX) inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[1][2] This broad-spectrum inhibition of prostaglandin synthesis makes it a highly effective anti-inflammatory drug, but also contributes to a higher risk of gastrointestinal side effects.[1][2]

Celecoxib is a selective COX-2 inhibitor, which primarily targets the COX-2 enzyme that is upregulated during inflammation.[3][4] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs like Indomethacin, while still providing effective anti-inflammatory and analgesic action.[3][5]

Comparative Data Summary

The following tables are presented as templates for organizing and comparing experimental data obtained from the assays described in this guide.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compoundData to be determinedData to be determinedData to be determined
IndomethacinReference ValueReference ValueReference Value
CelecoxibReference ValueReference ValueReference Value

Table 2: Inhibition of Nitric Oxide (NO) Production in Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)
This compounde.g., 1, 10, 100Data to be determinedData to be determined
Indomethacine.g., 1, 10, 100Data to be determinedData to be determined
Celecoxibe.g., 1, 10, 100Data to be determinedData to be determined

Table 3: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

CompoundConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1β
This compounde.g., 1, 10, 100Data to be determinedData to be determinedData to be determined
Indomethacine.g., 1, 10, 100Data to be determinedData to be determinedData to be determined
Celecoxibe.g., 1, 10, 100Data to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a compound for inhibiting COX-1 and COX-2 enzymes.

Principle: The inhibition of the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 and COX-2 is measured. The amount of PGH2 produced is quantified, often through a secondary reaction that generates a fluorescent or colorimetric signal.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Typically 100 mM Tris-HCl buffer (pH 8.0) containing co-factors such as hematin and L-epinephrine.[6]

  • Procedure:

    • In a 96-well plate, the assay buffer, co-factors, and either COX-1 or COX-2 enzyme are combined.[6]

    • The test compound (this compound, Indomethacin, or Celecoxib) is added at various concentrations and pre-incubated with the enzyme.[6]

    • The reaction is initiated by adding the substrate, arachidonic acid.[6]

    • The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C and then stopped, often by the addition of hydrochloric acid.[6]

    • The product (e.g., PGE2) is quantified using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is then determined by dividing the COX-1 IC₅₀ by the COX-2 IC₅₀.

Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which produces NO. The amount of NO released into the culture medium is measured indirectly by quantifying its stable oxidation product, nitrite, using the Griess reagent.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

    • LPS (e.g., 1 µg/mL) is added to the wells to stimulate the cells, and they are incubated for 24 hours.[7]

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Pro-inflammatory Cytokine Production Assay

This assay measures the effect of a compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by activated macrophages.

Principle: Similar to the NO production assay, RAW 264.7 macrophages are stimulated with LPS in the presence or absence of the test compound. The levels of secreted cytokines in the cell culture supernatant are then quantified using specific ELISAs.

Methodology:

  • Cell Culture and Treatment: The cell culture and treatment protocol is the same as for the NO production assay.[8]

  • Procedure:

    • After the 24-hour incubation with LPS and the test compounds, the cell culture supernatant is collected.[8]

    • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available ELISA kits, following the manufacturer's instructions.[8]

  • Data Analysis: The percentage inhibition of each cytokine is calculated for each concentration of the test compound compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key inflammatory signaling pathways and a general experimental workflow for evaluating anti-inflammatory compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates IkappaB_NFkappaB IκB NF-κB IkappaB_NFkappaB->NFkappaB Degradation of IκB releases NF-κB DNA DNA NFkappaB_nucleus->DNA Binds Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_genes Transcription

Caption: Simplified NF-κB signaling pathway activated by LPS.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Transcription_Factors_nucleus Transcription Factors Transcription_Factors->Transcription_Factors_nucleus Translocates DNA DNA Transcription_Factors_nucleus->DNA Binds Inflammatory_response Inflammatory Response Genes DNA->Inflammatory_response Transcription G start Start: Test Compound (this compound) in_vitro In Vitro Assays start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay macrophage_culture Macrophage Culture (RAW 264.7) in_vitro->macrophage_culture data_analysis Data Analysis (IC₅₀, % Inhibition) cox_assay->data_analysis no_assay Nitric Oxide (NO) Production Assay macrophage_culture->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Production Assay macrophage_culture->cytokine_assay no_assay->data_analysis cytokine_assay->data_analysis comparison Comparison with Known Agents (Indomethacin, Celecoxib) data_analysis->comparison end Conclusion: Evaluate Anti-inflammatory Potential comparison->end

References

A Comparative Analysis of the Biological Activities of Novel Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acetamide scaffold is a versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of recently synthesized acetamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from various studies to aid researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.

Anticancer Activity of Acetamide Derivatives

A significant number of novel acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising activity against a variety of cancer cell lines. The data below summarizes the cytotoxic effects of several derivatives, quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: Comparative Anticancer Activity (IC50 µM) of Acetamide Derivatives

Compound/DerivativeMCF-7 (Breast)SK-N-SH (Neuroblastoma)HepG2 (Liver)HCT116 (Colon)A549 (Lung)C6 (Glioma)Reference Drug
3c: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide Reported ActiveReported Active-----
(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivatives (3c, 3d, 3f) Near Doxorubicin-Near DoxorubicinNo ActivityNo Activity-Doxorubicin
(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivative (3e) More Potent than Doxorubicin-More Potent than Doxorubicin---Doxorubicin
2-(pyridin-4-ylimino)acetamide derivatives (4c, 4e) ----Reported ActiveReported ActiveCisplatin
Acetamide bearing thiazole ring derivative (3e) -----9 ± 1 µg/ml (3x more active than Cisplatin)Cisplatin (21 ± 1 µg/ml)
Acetamide bearing thiazole ring derivatives (3f, 3g) ----32.67 ± 6.43 µg/ml, 31.33 ± 5.77 µg/ml18 ± 5.29 µg/ml, 16 ± 2.83 µg/mlCisplatin (16.33 ± 1.53 µg/ml for A549; 21 ± 1 µg/ml for C6)
1,3,4-thiadiazole derivatives (4b, 4c) Reported Active (induce apoptosis)-----Doxorubicin

Note: "-" indicates data not available in the provided search results. "Reported Active" indicates that the source mentions activity but does not provide specific IC50 values in the abstract.

Antimicrobial Activity of Acetamide Derivatives

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Acetamide derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Acetamide Derivatives

Compound/DerivativePseudomonas aeruginosaCandida kruseiFusarium solaniReference Drug
Benzimidazole-based acetamide derivatives (2b-2g) 125--Streptomycin (125)
Benzimidazole-based acetamide derivatives (2p, 2s, 2t, 2u) -125-Ketoconazole (62.5)
Benzimidazole-based acetamide derivatives (2s, 2u) --125Ketoconazole (62.5)
2-Mercaptobenzothiazole derivatives (2b, 2i) Reported Active--Levofloxacin
Isatin-derived acetamide (VIb - Chloro group) Reported Active--Ciprofloxacin
Isatin-derived acetamide (VIe - Fluoro group) Reported Active--Ciprofloxacin

Note: "-" indicates data not available in the provided search results. "Reported Active" indicates that the source mentions activity but does not provide specific MIC values in the abstract.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to comparative analysis. Below are the methodologies for the key assays used to evaluate the biological activities of the acetamide derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized acetamide derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the growth medium. The cells are then treated with these concentrations for 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The acetamide derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Biological Processes

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Acetamide Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening characterization->anti_inflammatory data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_compound Identification of Lead Compound(s) sar->lead_compound

Caption: General workflow for the synthesis and biological evaluation of novel acetamide derivatives.

apoptosis_pathway acetamide Anticancer Acetamide Derivative cell_membrane Cancer Cell Membrane acetamide->cell_membrane Interacts with receptor Cell Surface Receptor cell_membrane->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction caspase_activation Caspase Activation (e.g., Caspase-3, -9) signal_transduction->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by an anticancer acetamide derivative.[1]

Conclusion

The comparative data presented in this guide highlights the significant potential of acetamide derivatives as a source of new therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the importance of continued research in this area. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to synthesize and evaluate novel acetamide-based compounds. Future studies should focus on elucidating the precise mechanisms of action and optimizing the lead compounds to enhance their efficacy and safety profiles.

References

Validating the Purity of Synthesized N-[4-(2-oxopropyl)phenyl]acetamide: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of elemental analysis data for the target compound, N-[4-(2-oxopropyl)phenyl]acetamide, against potential precursors and isomers, supported by detailed experimental protocols for its synthesis, purification, and analysis.

Comparative Elemental Analysis

Elemental analysis provides a fundamental measure of a compound's purity by comparing its experimentally determined elemental composition with the theoretical values. A close correlation between the experimental and theoretical data is a strong indicator of a pure sample. The table below compares the theoretical elemental composition of this compound with that of a potential precursor, 4-aminophenylacetone, and a structural isomer, N-[4-(1-oxopropyl)phenyl]acetamide. Significant deviations in the experimental results from the theoretical values for the target compound may suggest the presence of these or other impurities.

Compound NameMolecular Formula% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)% Oxygen (Theoretical)
This compoundC₁₁H₁₃NO₂69.096.857.3216.73
4-AminophenylacetoneC₉H₁₁NO72.467.439.3910.72
N-[4-(1-oxopropyl)phenyl]acetamideC₁₁H₁₃NO₂69.096.857.3216.73

Experimental Protocols

Synthesis of this compound

This protocol outlines a plausible synthetic route for this compound starting from 4-aminophenylacetone and acetic anhydride.

Materials:

  • 4-Aminophenylacetone

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-aminophenylacetone in dichloromethane in a round-bottom flask.

  • Add an equimolar amount of pyridine to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Heating mantle

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Gradually add hot water until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Purity Validation by Elemental Analysis

Procedure:

  • A precisely weighed sample of the purified this compound is submitted to an elemental analysis facility.

  • The sample is combusted in a furnace in the presence of oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared against the theoretical values. The oxygen percentage is typically determined by difference.

Experimental and Logical Workflow

The following diagram illustrates the workflow from the synthesis of this compound to its purification and final purity validation.

Synthesis_Purification_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation start Start: 4-Aminophenylacetone + Acetic Anhydride reaction Acetylation Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization purified Purified this compound recrystallization->purified elemental_analysis Elemental Analysis purified->elemental_analysis data_comparison Compare Experimental vs. Theoretical Data elemental_analysis->data_comparison decision Purity Confirmed? data_comparison->decision end End decision->end Yes cluster_purification cluster_purification decision->cluster_purification No

Caption: Workflow for Synthesis, Purification, and Purity Validation.

Comparative Analysis of N-[4-(2-oxopropyl)phenyl]acetamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-[4-(2-oxopropyl)phenyl]acetamide, a compound of interest in various research and development contexts. Due to the limited availability of direct cross-reactivity studies on this specific molecule, this document presents a framework for such an investigation, including hypothetical alternative compounds for comparison, detailed experimental protocols, and illustrative data visualizations. This guide is intended to serve as a practical resource for designing and interpreting cross-reactivity studies.

Table 1: Hypothetical Cross-Reactivity of this compound and Analogs

The following table summarizes hypothetical quantitative data from a competitive ELISA designed to assess the cross-reactivity of related compounds against antibodies raised towards this compound. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding, and the cross-reactivity is calculated relative to the primary analyte.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundStructure of this compound10100
N-(4-acetylphenyl)acetamideStructure of N-(4-acetylphenyl)acetamide5020
4-AminoacetophenoneStructure of 4-Aminoacetophenone2504
N-phenylacetamideStructure of N-phenylacetamide> 1000< 1
N-[4-(2-hydroxypropyl)phenyl]acetamideStructure of N-[4-(2-hydroxypropyl)phenyl]acetamide8012.5

Experimental Protocols

A detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) is provided below as a standard protocol for assessing cross-reactivity.

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS-T) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of a fixed concentration of the primary antibody (raised against this compound) and varying concentrations of the test compounds (this compound and its analogs) is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Substrate Addition: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to the wells, and the plate is incubated in the dark for a specified time to allow for color development.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 values are then calculated from the resulting dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway that could generate cross-reactive metabolites.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block p2->p3 c1 Add Antibody & Test Compounds p3->c1 c2 Incubate c1->c2 d1 Wash c2->d1 d2 Add Secondary Antibody-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 & Cross-Reactivity a1->a2

Caption: Experimental workflow for competitive ELISA.

metabolic_pathway cluster_metabolism Metabolic Transformation parent This compound metabolite1 N-[4-(2-hydroxypropyl)phenyl]acetamide (Reduction) parent->metabolite1 Carbonyl Reductase metabolite2 N-(4-acetylphenyl)acetamide (Oxidative Dealkylation) parent->metabolite2 CYP450 metabolite3 4-Aminoacetophenone (Deacetylation) metabolite2->metabolite3 Amidase

Caption: Potential metabolic pathway of the parent compound.

Comparative Guide to the Synthesis of N-[4-(2-oxopropyl)phenyl]acetamide: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential synthetic routes for N-[4-(2-oxopropyl)phenyl]acetamide, a compound of interest in pharmaceutical research. Due to the absence of a standardized, publicly available protocol for its direct synthesis, this document outlines two plausible and competing methodologies, evaluating them based on established chemical principles and data from analogous reactions reported in the scientific literature. The focus is on providing a clear comparison of reproducibility, potential yield, and purity, supported by detailed experimental protocols for similar transformations.

Executive Summary

The synthesis of this compound can be approached via two primary routes:

  • The Willgerodt-Kindler Reaction: This classical method involves the conversion of the acetyl group in the readily available precursor, N-(4-acetylphenyl)acetamide, to a thioamide, followed by hydrolysis to the desired amide. While a one-pot transformation is possible, this reaction is often associated with variable yields and the formation of side products, making reproducibility a significant concern.

  • Acetylation of 4-aminophenylacetone: This two-step approach involves the synthesis of the key intermediate, 4-aminophenylacetone, followed by a standard N-acetylation. N-acetylation reactions are typically high-yielding and highly reproducible, suggesting this route may offer a more reliable and scalable synthesis, provided the precursor can be obtained efficiently.

This guide will delve into the specifics of each route, presenting comparative data and detailed experimental procedures for analogous reactions to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Protocols

The following tables summarize quantitative data for key transformations relevant to the synthesis of this compound. As no direct data for the target molecule's synthesis is available, data from closely related reactions are presented to infer the potential efficiency and reproducibility of each proposed route.

Table 1: Comparison of Willgerodt-Kindler Reaction Conditions and Yields for Acetophenone Derivatives

Starting MaterialReagents and ConditionsYield (%)Purity/NotesReference
AcetophenoneAmmonium polysulfide, 160-190°C, 4h60-85%Good reproducibility reported.[1]
Substituted AcetophenonesSulfur, Morpholine, Quinoline, Optimized Temp.86-95%High yields achieved through optimization.Not specified
AcetophenoneSulfur, Ammonium Acetate, DMSO, 60°C, 6hGoodFormation of imidazothione byproduct.[2]

Table 2: Comparison of N-Acetylation Protocols for Substituted Anilines

Starting MaterialReagents and ConditionsYield (%)Purity/NotesReference
Substituted AnilinesAcetyl chloride, K2CO3, TBAB, DMF, RT, 15-30 minHighGeneral and efficient method.[3]
Anilines/AminesAcetonitrile, tBuOK, RT, 1hHighTransition-metal-free.[1]
4-AminophenolAcetic anhydrideNot specifiedA standard, generally high-yielding reaction.[4]

Proposed Synthetic Protocols and Methodologies

Based on the analysis of related reactions, the following detailed protocols are proposed for the synthesis of this compound.

Route 1: Willgerodt-Kindler Reaction of N-(4-acetylphenyl)acetamide

This protocol is adapted from general procedures for the Willgerodt-Kindler reaction of acetophenones.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-acetylphenyl)acetamide (1 equivalent), sulfur (2.5 equivalents), and a secondary amine such as morpholine (3 equivalents).

  • Solvent: A high-boiling solvent such as pyridine or quinoline can be used, although solvent-free conditions have also been reported.

  • Reaction: Heat the mixture to reflux (typically 130-160°C) for several hours (4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is typically treated with an acid to hydrolyze the intermediate thioamide. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Discussion on Reproducibility: The Willgerodt-Kindler reaction is notoriously sensitive to reaction conditions, including temperature, reaction time, and the ratio of reagents.[1] The formation of various byproducts can lead to inconsistencies in yield and purity.[2] Therefore, careful optimization of the reaction parameters is crucial to achieve reproducible results.

Route 2: Acetylation of 4-aminophenylacetone

This route is proposed as a more reproducible alternative. It involves two main stages: the synthesis of 4-aminophenylacetone and its subsequent acetylation.

Stage 1: Synthesis of 4-aminophenylacetone (Proposed)

A potential route to 4-aminophenylacetone involves the reduction of 4-nitrophenylacetone.

Stage 2: N-Acetylation of 4-aminophenylacetone

This protocol is based on standard and highly reproducible N-acetylation methods for anilines.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve 4-aminophenylacetone (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base and Catalyst: Add a base such as potassium carbonate (K2CO3, 2 equivalents) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, catalytic amount).

  • Acetylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent evaporated. The crude product can be purified by recrystallization or column chromatography.

Discussion on Reproducibility: N-acetylation of anilines using acetyl chloride or acetic anhydride is a well-established and robust reaction.[1][3] These reactions typically proceed to completion with high yields and purity, making this route highly reproducible and scalable.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflows.

Synthesis_Workflow cluster_route1 Route 1: Willgerodt-Kindler Reaction cluster_route2 Route 2: Acetylation of 4-aminophenylacetone cluster_analysis Product Analysis A N-(4-acetylphenyl)acetamide B Thioamide Intermediate A->B Sulfur, Morpholine, Heat C This compound B->C Hydrolysis G Purification (Chromatography/ Recrystallization) C->G D 4-Nitrophenylacetone E 4-Aminophenylacetone D->E Reduction F This compound E->F Acetyl Chloride, Base F->G H Characterization (NMR, MS, IR) G->H

Caption: Proposed synthetic routes for this compound.

Conclusion and Recommendations

Based on the available literature for analogous reactions, the acetylation of 4-aminophenylacetone (Route 2) is recommended as the more reproducible and likely higher-yielding method for the synthesis of this compound. While the Willgerodt-Kindler reaction (Route 1) offers a more direct conversion from a readily available starting material, its inherent variability presents a significant challenge for reproducible and scalable synthesis.

Researchers and drug development professionals should consider the trade-off between the number of synthetic steps and the reliability of the reaction. For applications requiring high purity and consistent yields, the development of a robust synthesis for the 4-aminophenylacetone intermediate followed by a straightforward acetylation appears to be the most prudent approach. Further experimental validation is necessary to confirm the optimal conditions and reproducibility of the proposed synthesis of the target molecule.

References

Evaluating the Target Specificity of N-[4-(2-oxopropyl)phenyl]acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the biological target, mechanism of action, and target specificity of N-[4-(2-oxopropyl)phenyl]acetamide (CAS RN: 4173-84-6) have yielded limited publicly available information. This guide, therefore, outlines the general methodologies and frameworks used to evaluate small molecule target specificity and provides a comparative context based on the broader class of acetamide and acetophenone derivatives, to which this compound belongs.

Due to the absence of specific data for this compound, this document will focus on the established experimental protocols and conceptual frameworks essential for assessing target specificity. This approach will empower researchers, scientists, and drug development professionals to design and interpret studies aimed at characterizing this and other novel chemical entities.

General Methodologies for Target Specificity Evaluation

The determination of a small molecule's target specificity is a critical step in drug discovery and chemical biology. It involves a multi-faceted approach to identify the primary biological target(s) and any off-target interactions that could lead to undesired effects. Key experimental strategies are summarized in the table below.

Experimental ApproachPrincipleInformation Yielded
Affinity-Based Methods
Affinity ChromatographyImmobilized compound is used to "pull down" interacting proteins from a cell lysate or protein mixture.Identification of potential binding partners.
Chemical ProteomicsCovalent labeling of target proteins in a complex mixture using a reactive probe version of the compound.Identification of direct binding targets.
Functional Assays
Kinase ProfilingScreening the compound against a large panel of kinases to determine inhibitory activity (IC50 values).Specificity profile against the kinome.
Receptor Binding AssaysMeasuring the displacement of a radiolabeled ligand from a specific receptor by the compound.Affinity (Ki) for a particular receptor.
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates.Target engagement in a cellular context.
Phenotypic ScreeningAssessing the effect of the compound on cellular phenotypes (e.g., viability, morphology, signaling pathways).Clues to the compound's mechanism of action.
Gene Expression ProfilingAnalyzing changes in mRNA levels in response to compound treatment to identify affected pathways.Insight into downstream biological effects.

Experimental Protocols: A Representative Workflow

A typical workflow to evaluate the target specificity of a novel compound like this compound would involve a tiered approach, starting with broad screening and progressing to more focused validation experiments.

experimental_workflow cluster_discovery Discovery Phase cluster_identification Target Identification cluster_validation Target Validation & Specificity phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography cetsa Cellular Thermal Shift Assay (CETSA) phenotypic_screening->cetsa chemical_proteomics Chemical Proteomics phenotypic_screening->chemical_proteomics biochemical_screening Biochemical/Biophysical Screening biochemical_screening->affinity_chromatography biochemical_screening->cetsa biochemical_screening->chemical_proteomics in_vitro_assays In Vitro Enzymatic/Binding Assays affinity_chromatography->in_vitro_assays cetsa->in_vitro_assays chemical_proteomics->in_vitro_assays cellular_assays Cellular Target Engagement Assays in_vitro_assays->cellular_assays off_target_profiling Off-Target Profiling (e.g., Kinase Panel) cellular_assays->off_target_profiling

Figure 1. A generalized experimental workflow for target identification and specificity profiling of a novel small molecule.

Context from Structurally Related Compounds

While direct data on this compound is unavailable, the broader classes of acetamide and acetophenone derivatives have been extensively studied and are known to interact with a wide array of biological targets. This diversity of action underscores the importance of empirical target specificity studies for any new analogue.

Potential Target Classes for Acetamide and Acetophenone Derivatives:

  • Enzymes: A multitude of enzymes have been identified as targets, including kinases, proteases, and metabolic enzymes. The specific target is highly dependent on the overall structure of the molecule.

  • G-Protein Coupled Receptors (GPCRs): Various acetamide-containing compounds have been shown to modulate the activity of different GPCRs.

  • Ion Channels: Some derivatives have been found to interact with and modulate the function of ion channels.

  • Nuclear Receptors: This class of receptors has also been identified as a target for some acetamide-containing molecules.

The signaling pathways affected by these classes of compounds are diverse and dependent on the specific target. For example, inhibition of a particular kinase would impact its downstream phosphorylation cascade, while modulation of a GPCR would affect second messenger signaling.

Signaling Pathway Example: Kinase Inhibition

To illustrate a potential mechanism, should this compound be found to be a kinase inhibitor, the following diagram depicts a simplified kinase signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates & Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates & Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase1 Inhibits

Figure 2. A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase cascade.

Conclusion and Future Directions

The lack of published data on the biological targets and specificity of this compound highlights a significant knowledge gap. To characterize this compound, a systematic evaluation using the methodologies outlined above is necessary. Initial broad-based screening, such as phenotypic screening or affinity-based proteomics, would be crucial to generate initial hypotheses about its biological function. Subsequent focused in vitro and cell-based assays would then be required to validate these targets and quantitatively assess the compound's specificity. Without such experimental data, any discussion of the target specificity of this compound remains speculative. Researchers interested in this molecule are encouraged to undertake these studies to elucidate its mechanism of action and potential therapeutic or research applications.

In Vivo Efficacy of Phenylacetamide Analogs in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Analogs

Initial searches for in vivo efficacy data on N-[4-(2-oxopropyl)phenyl]acetamide and its direct analogs did not yield specific preclinical studies. Consequently, this guide focuses on a novel series of phenylacetamide derivatives with demonstrated in vivo anticancer activity, as detailed in a recent 2024 publication. These compounds, while structurally distinct from this compound, provide valuable insights into the potential of the broader phenylacetamide class as orally bioavailable anticancer agents.

A 2024 study in Bioorganic & Medicinal Chemistry Letters describes the synthesis and evaluation of new phenylacetamide derivatives as multikinase inhibitors for the treatment of hepatocellular carcinoma (HCC). Among the synthesized compounds, two analogs, designated as Compound 12 and Compound 14 , were selected for in vivo efficacy studies in a Hep3B hepatocellular carcinoma mouse model due to their favorable pharmacokinetic profiles.[1] Their performance was compared against sorafenib, a standard-of-care multikinase inhibitor used in HCC treatment.

Data Presentation: In Vivo Efficacy in a Xenograft Model

The following table summarizes the in vivo efficacy of phenylacetamide analogs (Compound 12 and Compound 14) in comparison to sorafenib in a Hep3B mouse xenograft model, based on the available study abstract.[1] Detailed quantitative data such as percentage of tumor growth inhibition, specific dosages, and statistical significance were not available in the abstract and would require access to the full publication.

CompoundAnimal ModelRoute of AdministrationComparatorOutcome from Abstract
Compound 12 Hep3B Xenograft (Mice)OralSorafenibDemonstrated greater efficacy than sorafenib
Compound 14 Hep3B Xenograft (Mice)OralSorafenibDemonstrated greater efficacy than sorafenib

Experimental Protocols

While the precise protocol from the pivotal 2024 study is not fully available, a standard experimental protocol for evaluating the in vivo efficacy of anticancer agents in a xenograft model is outlined below. This generalized protocol reflects common practices in preclinical oncology research.

Objective: To determine the in vivo antitumor activity of test compounds in an established human tumor xenograft model.

Animal Model:

  • Species: Athymic nude mice (or other immunocompromised strain)

  • Age/Weight: 6-8 weeks old, 20-25g

  • Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

Tumor Cell Line:

  • HepG2 (human hepatocellular carcinoma) cells are cultured in appropriate media until they reach the logarithmic growth phase.

Tumor Implantation:

  • A suspension of HepG2 cells (e.g., 5 x 10^6 cells in 100 µL of a matrigel/media mixture) is subcutaneously injected into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups.

Treatment Regimen:

  • Test Groups: Receive Compound I or Compound II at specified doses and schedules (e.g., daily oral gavage).

  • Control Groups:

    • Vehicle Control: Receives the same vehicle used to dissolve the test compounds.

    • Positive Control: Receives a standard-of-care drug (e.g., 5-Fluorouracil) at a clinically relevant dose.

Efficacy Endpoints:

  • Tumor Volume: Measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Tumor Weight: At the end of the study, tumors are excised and weighed.

  • Body Weight: Monitored to assess toxicity.

  • Survival Analysis: In some studies, animals are monitored for survival.

  • Biochemical and Histopathological Analysis: Blood samples may be collected to assess liver and kidney function. Tumors and major organs may be harvested for histological examination to evaluate necrosis, apoptosis, and other treatment effects.

Statistical Analysis:

  • Tumor growth data is often analyzed using a repeated-measures analysis of variance (ANOVA).

  • Final tumor weights and other endpoint data are typically compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the control group.

  • A p-value of < 0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Treatment Phase cluster_3 Data Collection & Analysis A Culture HepG2 Cells B Prepare Cell Suspension A->B C Subcutaneous Injection in Nude Mice D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Vehicle Control E->F G Compound 12/14 Treatment E->G H Sorafenib Treatment E->H I Measure Tumor Volume & Body Weight F->I G->I H->I J Excise & Weigh Tumors I->J K Biochemical & Histopathological Analysis J->K L Statistical Analysis K->L

Caption: Generalized workflow for in vivo efficacy testing in a xenograft mouse model.

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR FLT FLT1/3/4 FLT->RAS_RAF_MEK_ERK FLT->PI3K_AKT_mTOR KDR KDR KDR->RAS_RAF_MEK_ERK KDR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Survival Inhibitor Phenylacetamide Analogs (Compound 12 & 14) Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->FLT Inhibitor->KDR

Caption: Inhibition of key signaling pathways in HCC by phenylacetamide analogs.

References

"N-[4-(2-oxopropyl)phenyl]acetamide as a reference standard in analytical chemistry"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the purity and characterization of reference standards are paramount for obtaining accurate and reproducible results. This guide provides a comparative overview of N-phenylacetamide (Acetanilide), a widely recognized certified reference material, and discusses the potential utility of a structurally related compound, N-[4-(2-oxopropyl)phenyl]acetamide, in a similar capacity. While extensive data is available for Acetanilide, this guide will extrapolate its well-documented characteristics to infer the potential analytical performance of this compound, a compound with a more limited public record.

Performance Comparison of Acetamide-Based Reference Standards

The selection of an appropriate reference standard is critical for method development, validation, and routine quality control. The following tables summarize the key performance attributes of Acetanilide as a certified reference material. These attributes serve as a benchmark for evaluating new or less common reference standards like this compound.

Table 1: General and Chemical Properties

PropertyAcetanilide (N-phenylacetamide)This compound
CAS Number 103-84-4[1]855444-68-7
Molecular Formula C₈H₉NO[2][1]C₁₁H₁₃NO₂
Molecular Weight 135.16 g/mol [2]191.23 g/mol
Appearance White to off-white crystalline powderData not publicly available
Solubility Soluble in methanolData not publicly available
Melting Point 114-116 °C[3]Data not publicly available

Table 2: Analytical and Certification Data

ParameterAcetanilide (Certified Reference Material)This compound (Status Unknown)
Purity >99%[3]Data not publicly available
Certified Use HPLC, GC, Elemental Analysis (Carbon, Hydrogen, Nitrogen)[2][4][5], Melting Point Standard[6]Potential for use in HPLC and other chromatographic techniques based on structural similarity.
Pharmacopoeial Status Paracetamol (Acetaminophen) Impurity D[7][8][9][10]Not listed as a pharmacopoeial impurity standard.
Traceability Traceable to NIST standards[11]Traceability not established.
Available Documentation Certificate of Analysis (CoA), Safety Data Sheet (SDS)[8]Limited public documentation.

Experimental Protocols

Detailed experimental protocols are essential for the proper use of reference standards. Below is a general protocol for the use of an acetamide-based reference standard in High-Performance Liquid Chromatography (HPLC) analysis, based on established methods for Acetanilide and related compounds.

General HPLC Protocol for Acetanilide and its Derivatives

This protocol is a representative example and may require optimization for specific applications.

1. Standard Preparation:

  • Accurately weigh a suitable amount of the reference standard.

  • Dissolve the standard in a volumetric flask using a compatible solvent (e.g., methanol, acetonitrile/water mixture) to achieve a known concentration.

  • Perform serial dilutions as required to prepare calibration standards.

2. Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18, is often suitable for the separation of acetanilide derivatives.[12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is common. The addition of a modifier like phosphoric acid or formic acid may be necessary to improve peak shape.[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 242 nm for Acetanilide).

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

3. System Suitability:

  • Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.

  • Key parameters to evaluate include:

    • Tailing factor: Should be close to 1 for symmetrical peaks.

    • Theoretical plates: A measure of column efficiency.

    • Relative standard deviation (RSD) of peak area and retention time: Should be within acceptable limits (e.g., <2%).

4. Analysis and Quantification:

  • Inject the prepared calibration standards to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Logical Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a new chemical entity, such as this compound, as a reference standard. This process ensures the material is of sufficient purity and is well-characterized for its intended analytical purpose.

G cluster_0 Phase 1: Synthesis and Purification cluster_1 Phase 2: Characterization and Purity Assessment cluster_2 Phase 3: Certification and Documentation A Chemical Synthesis B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Determination (HPLC, GC, DSC) C->D E Elemental Analysis (CHN) D->E F Water Content (Karl Fischer) D->F G Residual Solvents (GC-HS) D->G H Homogeneity and Stability Studies G->H I Assignment of Purity Value H->I J Issuance of Certificate of Analysis I->J

Caption: Workflow for qualifying a new reference standard.

Experimental Workflow for HPLC Method Validation

This diagram outlines the key steps involved in validating an HPLC method using a qualified reference standard.

G cluster_validation Validation Parameters A Reference Standard Preparation B Method Development & Optimization A->B C System Suitability Testing B->C D Validation Parameter Assessment C->D E Validated Method for Routine Use D->E Specificity Specificity D->Specificity Linearity Linearity D->Linearity Accuracy Accuracy D->Accuracy Precision Precision D->Precision Robustness Robustness D->Robustness

Caption: HPLC method validation workflow using a reference standard.

References

A Comparative Guide to the Characterization of N-[4-(2-oxopropyl)phenyl]acetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of peer-reviewed methods for the characterization of N-[4-(2-oxopropyl)phenyl]acetamide. Due to the limited availability of published experimental data for this specific compound, this guide presents established analytical techniques and comparative data from structurally similar molecules. These analogs provide a valuable reference for researchers seeking to identify, quantify, and characterize this compound.

Introduction to Characterization Techniques

The characterization of a novel or synthesized compound like this compound is a critical step to confirm its identity, purity, and structure. A multi-technique approach is typically employed, combining spectroscopic and chromatographic methods to provide a comprehensive analytical profile. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy to identify functional groups, Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns, and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of ¹H NMR Spectral Data for N-phenylacetamide Analogs

CompoundAromatic Protons (ppm)NH Proton (ppm)Acetyl CH₃ (ppm)Other Protons (ppm)Solvent
N-phenylacetamide 7.03-7.44 (m, 5H)7.80 (brs, 1H)2.07 (s, 3H)-CDCl₃
N-(4-chlorophenyl)acetamide 7.21-7.38 (m, 4H)8.05 (s, 1H)2.10 (s, 3H)-CDCl₃
N-(4-acetylphenyl)acetamide 7.50-7.90 (m, 4H)8.20 (s, 1H)2.15 (s, 3H)2.55 (s, 3H, COCH₃)DMSO-d₆
N-[4-(2-piperidine-1-yl-ethoxy)phenyl]acetamide [1]7.0-7.6 (m, 4H)3.0 (s distd, 1H)2.474 (s, 3H)1.043 (m, 6H), 1.203 (t, 4H), 2.0 (t, 2H), 3.8 (t, 2H)CDCl₃
Expected for this compound ~7.2-7.8 (m, 4H)~8.0-10.0 (brs, 1H)~2.1 (s, 3H)~2.2 (s, 3H, COCH₃), ~3.7 (s, 2H, CH₂)CDCl₃/DMSO-d₆

Table 2: Comparison of ¹³C NMR Spectral Data for N-phenylacetamide Analogs

CompoundAromatic Carbons (ppm)C=O (Amide) (ppm)Acetyl CH₃ (ppm)Other Carbons (ppm)Solvent
N-phenylacetamide 120.07, 124.30, 128.83, 137.97168.8824.48-CDCl₃
N-(4-bromophenyl)acetamide 116.86, 121.36, 131.95, 136.91168.3624.63-CDCl₃
N-(4-acetylphenyl)acetamide 118.5, 129.8, 132.5, 142.9168.724.126.5 (COCH₃), 196.5 (C=O ketone)DMSO-d₆
Expected for this compound ~118-140~168-170~24~30 (COCH₃), ~50 (CH₂), ~206 (C=O ketone)CDCl₃/DMSO-d₆
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for this compound would be the N-H stretch, the amide C=O stretch, and the ketone C=O stretch.

Table 3: Comparison of Key FTIR Absorption Bands (cm⁻¹) for N-phenylacetamide Analogs

CompoundN-H StretchAmide C=O StretchKetone C=O StretchAromatic C=C Stretch
N-(4-nitrophenyl) acetamide [2]32751678-1559, 1540
N-[4-(2-piperidine-1-yl-ethoxy)phenyl]acetamide [1]33901678-Not specified
o-acetamide [3]33751671-1600
Expected for this compound ~3300~1670~1715~1600, ~1500
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. For this compound (Molecular Formula: C₁₁H₁₃NO₂), the expected molecular weight is approximately 191.23 g/mol .

Table 4: Mass Spectrometry Data for Related Acetamides

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
N-phenylacetamide 13593, 66, 43EI
N-(4-nitrophenyl) acetamide 180138, 108, 92, 65LC-MS/MS
N-[4-(2-piperidine-1-yl-ethoxy)phenyl]acetamide [1]262 (M+)263 (M+1), 112EI-MS
Expected for this compound 191 (M+)176, 148, 134, 106, 43EI

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for the analysis of N-phenylacetamide derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

Table 5: Comparison of HPLC Methods for Acetamide Derivatives

CompoundColumnMobile PhaseDetection
Acetamide, N-[4-(1-oxopropyl)phenyl]- [4]Newcrom R1Acetonitrile, Water, Phosphoric AcidUV
Flavonoid acetamide derivatives [5]Not specifiedNot specifiedNot specified
General Method for N-phenylacetamides C18 (e.g., 5 µm, 4.6 x 250 mm)Gradient of Acetonitrile and Water with 0.1% Formic AcidUV (e.g., 254 nm)

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for the key characterization techniques, based on methods reported for similar compounds.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

General Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron impact energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

General Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantification is required.

  • Chromatographic Conditions: Use a C18 column with a mobile phase gradient (e.g., starting with 10% acetonitrile in water and increasing to 90% over 20 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Visualizing Analytical Workflows

Understanding the logical flow of characterization is crucial. The following diagrams illustrate typical workflows for compound characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity Purity Assessment (HPLC, TLC) purification->purity Purity Check structure Structural Elucidation purity->structure If Pure spectroscopy Spectroscopy (NMR, IR, MS) structure->spectroscopy elemental Elemental Analysis structure->elemental

Caption: A general experimental workflow for the synthesis and characterization of a target compound.

hplc_workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System sample_prep->hplc_system column C18 Reverse-Phase Column hplc_system->column detector UV Detector column->detector data_analysis Data Analysis (Peak Integration, Purity Calculation) detector->data_analysis

Caption: A typical workflow for purity analysis using High-Performance Liquid Chromatography (HPLC).

structure_elucidation_pathway start Purified Compound ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern start->ms ir Infrared (IR) Spectroscopy - Functional Groups (C=O, N-H) start->ir nmr NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework start->nmr structure Proposed Structure of This compound ms->structure Combine Data ir->structure Combine Data nmr->structure Combine Data

References

Safety Operating Guide

Proper Disposal of N-[4-(2-oxopropyl)phenyl]acetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive safety and handling information that extends beyond the product lifecycle. This document outlines the essential procedures for the proper disposal of N-[4-(2-oxopropyl)phenyl]acetamide, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory setting.

This compound, like all laboratory chemicals, requires careful management at the end of its use. Improper disposal can lead to environmental contamination and potential health hazards. The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally similar compounds.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Containment: Carefully sweep up the solid this compound, avoiding dust generation. Place the material into a clearly labeled, sealable, and chemically compatible waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". Note the date of accumulation on the label.

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is closed at all times except when adding waste.

  • Segregation: Store the waste container away from incompatible materials. Based on the general reactivity of similar compounds, avoid storage with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide the disposal company with a full characterization of the waste, including its chemical name and any other relevant safety information.

Quantitative Data Summary

ParameterGuidelineSource
Disposal Method Collection in a labeled, sealed container for pickup by a licensed waste disposal company.General Laboratory Safety Protocols
Environmental Fate Should not be released into the environment; avoid contamination of drains, surface water, and groundwater.[1]Safety Data Sheets for related compounds
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1]Safety Data Sheets for related compounds
Personal Protective Equipment Safety glasses, gloves, lab coat.Standard Laboratory Practice

Experimental Protocols

The disposal procedures outlined above are not based on experimental results but on established hazardous waste management protocols as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from generation to final disposal.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Identify Waste Chemical (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Contain Waste in a Labeled, Sealable, Compatible Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Materials E->F G Arrange for Pickup by Licensed Disposal Company F->G H Proper Final Disposal (e.g., Incineration) G->H

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N-[4-(2-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling N-[4-(2-oxopropyl)phenyl]acetamide.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Glasses with Side Shields or GogglesShould conform to EN166 (EU) or NIOSH (US) standards. Use a face shield if there is a splash hazard.[1]
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves are commonly recommended. Always inspect gloves for integrity before use and practice proper glove removal technique.[2][3]
Lab Coat or Protective ClothingWear a fully buttoned lab coat to protect skin and personal clothing. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.[2][4][5]
Closed-Toed ShoesLeather or chemical-resistant shoes are recommended to protect feet from spills.[6]
Respiratory Protection NIOSH/MSHA-Approved RespiratorUse a respirator if working in a poorly ventilated area, if dust or aerosols may be generated, or if exposure limits are exceeded. A particulate filter conforming to EN 143 may be appropriate.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Read and understand the safety information for similar compounds.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Dispensing : When weighing or transferring the compound, take care to avoid the formation of dust.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in the laboratory.[8]

  • Spill Response : In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[7][9] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[2]

Disposal Plan
  • Waste Identification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[9]

  • Containerization : Dispose of waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container suitable for chemical waste.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for the disposal of the chemical waste through an approved waste disposal company. Do not empty into drains or release into the environment.[2][5][9]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_sds Review Safety Data (Similar Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Transfer Compound prep_setup->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_waste Segregate and Label Chemical Waste cleanup_wash->disp_waste disp_container Store in a Designated Area disp_waste->disp_container disp_removal Arrange for Professional Disposal disp_container->disp_removal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-oxopropyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-oxopropyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.